The core Notch signaling pathway is a relatively direct mechanism for juxtacrine (cell-to-cell) communication, with no secondary messengers amplifying the signal between the receptor and the nuclear effectors [1].
Fig. 1: Canonical Notch signaling pathway activation. The process begins with trans-interaction between a ligand on the signal-sending cell and a Notch receptor on the adjacent signal-receiving cell. This triggers two sequential proteolytic cleavages (S2 and S3) of the receptor, releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to activate target gene transcription [1] [2] [3].
Table 1: Core components of the mammalian Notch signaling pathway.
| Component Type | Members | Key Structural Features | Function & Notes |
|---|---|---|---|
| Receptors | NOTCH1, NOTCH2, NOTCH3, NOTCH4 [1] [2] | Single-pass transmembrane protein; EGF-like repeats, NRR, RAM, ANK, PEST domains [1] [2] | NOTCH3/4 lack a Transcription Activation Domain (TAD); PEST domain regulates NICD stability [2]. |
| Ligands | JAG1, JAG2, DLL1, DLL3, DLL4 [1] [2] | Single-pass transmembrane proteins with DSL domain and EGF-like repeats [2] | JAG1/2 have a cysteine-rich domain; Ligand endocytosis is regulated by ubiquitin ligases (e.g., Mib) [1] [3]. |
| Downstream Effectors | CSL (RBPJ), MAML (co-activator) [2] | DNA-binding protein (CSL) and transcriptional co-activator (MAML) [2] | In the absence of NICD, CSL represses target gene expression [2]. |
| Key Target Genes | HES-family, HEY, MYC, p21 [3] | Basic helix-loop-helix (bHLH) transcription factors, cell cycle regulators [3] | Primary transcriptional targets that execute Notch's biological effects on cell proliferation and differentiation [3]. |
In desmoid tumors, aberrant activation of the Notch pathway contributes to tumor development and progression [4]. While the Wnt/β-catenin pathway is a well-established driver in both sporadic and FAP-associated DTs, the Notch pathway provides a complementary and therapeutically targetable axis [4].
The oncogenic role of Notch in DTs involves several key mechanisms:
Inhibition of the Notch signaling pathway has emerged as a promising treatment strategy for progressive desmoid tumors. The most advanced clinical approaches target the proteolytic activation of the receptor.
GSIs block the final S3 cleavage of the Notch receptor, preventing the release of the oncogenic NICD [4] [5]. Their efficacy is rooted in the mechanistic dependency of Notch signaling on γ-secretase activity.
Table 2: γ-Secretase Inhibitors (GSIs) in clinical development for Desmoid Tumors.
| Drug Name | Clinical Trial Phase | Key Findings & Mechanism | Reported Efficacy |
|---|---|---|---|
| Nirogacestat (PF-03084014) | Phase III (DeFi trial) [4] | Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. | Significant benefits in disease control and symptom resolution in patients with progressive DT [4]. |
| AL102 | In clinical development [4] | Inhibits the γ-secretase complex, preventing NICD release and subsequent target gene transcription [4]. | Currently under extensive investigation in advanced stages of clinical development [4]. |
The following experimental approaches are fundamental for investigating Notch signaling in model systems like Drosophila melanogaster, which provides a simplified and genetically tractable platform [5].
A common and sensitive method to monitor Notch activity is using synthetic reporters that respond to the NICD/CSL/MAML complex.
Fig. 2: Workflow for monitoring Notch activity using a reporter. The NRE reporter gene is introduced into the experimental model. After tissue preparation and immunostaining, nuclear GFP intensity serves as a direct readout of pathway activity [5].
The Notch signaling pathway represents a critical oncogenic driver and a validated therapeutic target in desmoid tumors. The clinical success of γ-secretase inhibitors like this compound underscores the translational potential of targeting this pathway. Future research should focus on several key areas to optimize therapeutic strategies:
Nirogacestat is an oral, selective, small-molecule gamma secretase inhibitor [1]. The table below summarizes its core targets and consequences.
| Target/Pathway | Molecular Interaction | Downstream Effect |
|---|---|---|
| Gamma Secretase Complex [2] [3] | Binds to and inhibits the enzyme complex | Blocks proteolytic cleavage of transmembrane proteins |
| Presenilin-1 (PSEN-1) [2] | Inhibits the catalytic subunit | Prevents activation of signaling pathways |
| Presenilin-2 (PSEN-2) [2] | Inhibits the catalytic subunit | Prevents activation of signaling pathways |
| Notch Signaling [2] [3] | Primary substrate; cleavage inhibited | Impedes growth of desmoid tumors |
| B-cell Maturation Antigen (BCMA) [1] [4] | Inhibits cleavage, preserving membrane-bound form | Increases target density for multiple myeloma therapies |
The following diagram illustrates the structure of the gamma secretase complex and the mechanism by which this compound inhibits it.
Gamma secretase complex and this compound inhibition of presenilin catalytic subunit. [2] [3]
Key quantitative data from preclinical and clinical studies are summarized in the table below.
| Parameter / Effect | Quantitative Findings | Context / Model |
|---|---|---|
| QTc Interval Prolongation [2] | Mean increase >20 ms not observed | At recommended dosage (150 mg BID) |
| Exposure-Response (Hypophosphatemia) [2] | Higher risk of Grade 3 hypophosphatemia at higher exposures | Established exposure-response relationship |
| BCMA Modulation (mbBCMA Increase) [4] | Up to 20-fold increase within 4-8 hours of exposure | Multiple myeloma cell lines & healthy volunteers |
| BCMA Kinetics (Onset) [4] | Rapid and robust increases in mbBCMA density | Observed in primary samples from a phase I study |
This methodology was used to characterize the kinetics of this compound-mediated increases in membrane-bound BCMA (mbBCMA) [4].
The workflow for this in vitro protocol is illustrated below.
Experimental workflow for in vitro BCMA pharmacodynamics study. [4]
A phase I study in healthy volunteers was conducted to independently elucidate the pharmacodynamic effects of this compound on BCMA kinetics [4].
The workflow for this clinical study is illustrated below.
Experimental workflow for clinical BCMA pharmacodynamics study. [4]
The pharmacodynamic profile of this compound reveals its dual therapeutic potential. The well-characterized inhibition of Notch signaling via presenilin binding is the foundation of its efficacy in desmoid tumors [2] [3]. Furthermore, its rapid and potent effect on increasing mbBCMA density positions it as a promising combination agent in multiple myeloma to enhance the efficacy of BCMA-directed therapies [4].
| Parameter | Value / Finding |
|---|---|
| Time to Peak Concentration (Tmax) | 1.5 hours (median, range 0.5 - 6.5 hours) [1] |
| Absolute Bioavailability | 19% [1] |
| Apparent Volume of Distribution (Vd) | 1430 L (Mean %CV 65%) [2] [3] |
| Serum Protein Binding | 99.6% (Albumin: 94.6%; Alpha-1 acid glycoprotein: 97.9%) [2] [3] [1] |
| Primary Metabolic Pathway | N-dealkylation via CYP3A4 (85%) [2] [3] [1] |
| Secondary Metabolic Pathways | CYP3A4, CYP2C19, CYP2C9, and CYP2D6 (minor pathways) [2] [3] [1] |
| Terminal Elimination Half-Life | 23 hours (Mean %CV 37%) [2] [3] [1] |
| Apparent Systemic Clearance | 45 L/hr (Mean %CV 58%) [2] [3] [1] |
| Route of Excretion | Feces: 38% (as metabolites) [2] [1] Urine: 17% (<1% as unchanged drug) [2] [3] [1] Expired air: 9.7% [2] [1] |
Nirogacestat is extensively metabolized, primarily in the liver. The following diagram illustrates its major and minor metabolic pathways:
Major and minor metabolic pathways of this compound.
After metabolism, the drug is predominantly eliminated in the feces, with a smaller portion excreted in urine and expired air [2] [1].
The ADME data for this compound were derived from standard and sophisticated experimental protocols.
This compound's PK profile necessitates careful management of co-administered drugs.
The functional gamma-secretase complex is a high-molecular-weight complex of approximately 250 kDa [1]. The four core subunits are necessary and sufficient for proteolytic activity, as demonstrated by successful reconstitution in yeast, which lacks endogenous gamma-secretase [2].
Assembly is a stepwise process in the Endoplasmic Reticulum (ER) [3] [1] [2]:
The diagram below illustrates this assembly and maturation pathway.
Gamma secretase assembly and trafficking pathway.
Cryo-electron microscopy (cryo-EM) structures reveal the complex has a horseshoe-shaped transmembrane domain and a large extracellular domain belonging to nicastrin [5] [6]. The catalytic site, containing water and the two essential aspartates, is nestled within the membrane-spanning regions [3].
Gamma-secretase is an aspartyl intramembrane protease often called the "proteasome of the membrane" due to its role in processing over 90 type I transmembrane proteins [6] [2]. Its most studied substrates are the Amyloid Precursor Protein (APP) and Notch [3] [2].
Processing of APP is not a single cut but a processive proteolysis involving initial endoproteolysis (ε-cleavage) followed by stepwise carboxypeptidase trimming [2] [7]. This occurs along two primary product lines:
The diagram below illustrates this sequential trimming process.
Sequential proteolytic processing of APP by gamma secretase.
Dysregulation of gamma-secretase is implicated in major diseases, making it a prime therapeutic target.
The table below compares therapeutic strategies for targeting gamma-secretase.
| Strategy | Mechanism of Action | Therapeutic Rationale & Status | Key Challenges |
|---|
| Gamma-Secretase Inhibitors (GSIs) | Directly block the protease active site, inhibiting cleavage of all substrates [5] [2]. | - AD: Reduce Aβ production. Clinical trials largely failed or were paused due to side effects [5] [9].
For researchers investigating gamma-secretase, several well-established methodologies are central to the field.
This protocol is essential for in vitro biochemical and structural studies [7] [8].
This assay directly measures the enzyme's proteolytic function on its substrates [7].
The table below summarizes the key molecular targets of Nirogacestat and its half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Assay Type / Notes | Source / Reference |
|---|---|---|---|
| Gamma-secretase | 6.2 nM | Cell-free assay | [1] [2] |
| Gamma-secretase | 1.2 nM | Cell-free assay | [1] |
| Notch1 NICD | 30.6 nM | Cellular assay | [1] |
| Notch2 NICD | 27.8 nM | Cellular assay | [1] |
| Notch3 NICD | 11.5 nM | Cellular assay | [1] |
| Notch4 NICD | 42.6 nM | Cellular assay | [1] |
| APP Intracellular Domain | 19.3 nM | Cellular assay | [1] |
| Amyloid β-40 | 25.8 nM | Cellular assay | [1] |
| Notch Receptor Cleavage | 13.3 nM | Cellular assay (HPB-ALL cells) | [2] |
Here are the methodologies for two critical experiments used to characterize this compound's activity.
This assay measures the ability of this compound to inhibit gamma-secretase activity on a recombinant APP substrate [2].
This protocol assesses this compound's effect on Notch pathway inhibition in live cells [2].
The following diagram illustrates the Notch signaling pathway and the point of inhibition by this compound.
This compound inhibits γ-secretase, preventing Notch activation and gene expression. [1] [3] [4]
The pharmacophore of nirogacestat is defined by its specific three-dimensional arrangement that allows it to bind reversibly and non-competitively to the presenilin 1 (PSEN1) catalytic subunit of gamma-secretase [1] [2]. Cryogenic electron microscopy (cryo-EM) studies have visualized this interaction in atomic detail [1].
Key Molecular Interactions within the Binding Site [1]:
| Interaction Feature | Description |
|---|---|
| Binding Location | Gamma-secretase persenilin 1 (PSEN1) subunit |
| Key Hydrogen Bonds | Two from lysine (Lys380) and two from leucine (Leu432) in the PSEN1 amino acid sequence |
| Stereochemistry | (S)-stereochemistry is specified in the chemical name and structure [1] [3] |
| Structural Alignment | Aligns with the enzyme's β-sheet, selectively obstructing the site of Notch cleavage |
| Shared Pharmacophore | Consistent 3D arrangement with other gamma-secretase inhibitors (e.g., Leucine342 interaction) |
This binding mode sterically blocks the substrate cleavage site, preventing the proteolytic activation of Notch receptors, a pathway critical for the growth of desmoid tumors [1] [4].
This compound's primary mechanism is the inhibition of gamma-secretase-mediated Notch signaling. The diagram below illustrates this pathway and the drug's intervention point.
This compound inhibits gamma-secretase, blocking Notch activation and downstream tumor growth signals.
The elucidation of this compound's binding site relied on several key biophysical techniques.
This compound's pharmacophore shares features with other inhibitors like crenigacestat, particularly the hydrogen bond interaction with Leucine342 in PSEN1 [1]. The table below compares its inhibitory profile.
Quantitative Inhibitory Profile (IC₅₀) of this compound [1]:
| Target | IC₅₀ (nM) |
|---|---|
| Gamma-secretase (cell-free assay) | 1.2 - 6.2 |
| Notch1 NICD | 30.6 |
| Notch2 NICD | 27.8 |
| Notch3 NICD | 11.5 |
| Notch4 NICD | 42.6 |
| Amyloid β-40 (APP) | 25.8 |
The detailed structural knowledge of this compound's binding site enables several advanced drug discovery applications.
This compound (PF-03084014) is a selective gamma-secretase inhibitor that has gained recent approval from the US Food and Drug Administration for the treatment of progressive desmoid tumors, which are locally aggressive but non-metastatic soft tissue neoplasms. This small molecule therapeutic has demonstrated significant clinical efficacy in controlling tumor growth through its inhibition of the Notch signaling pathway. The critical need for robust analytical methods for this compound quantification stems from both its therapeutic importance and the requirement for rigorous quality control in pharmaceutical manufacturing to ensure patient safety and product efficacy.
Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant analytical technique for the quantification of this compound in both bulk drug substances and pharmaceutical dosage forms due to its superior resolution, sensitivity, and reproducibility. The development of stability-indicating methods is particularly crucial for monitoring the purity and potency of this compound throughout its shelf life and under various storage conditions. These methods must successfully separate the active pharmaceutical ingredient (API) from its degradation products and process impurities, providing accurate quantification even in complex matrices. The International Council for Harmonisation (ICH) guidelines Q1A(R2), Q2(R1), and Q3B(R2) provide comprehensive frameworks for method validation, stability testing, and impurity profiling that must be adhered to in analytical method development [1] [2].
The complexity of this compound analysis necessitates sophisticated method development approaches that can adequately address the challenges of separating the compound from its potential degradants while maintaining optimal peak symmetry, resolution, and sensitivity. This document presents comprehensive application notes and protocols for RP-HPLC method development, validation, and application for this compound quantification, incorporating both traditional and advanced approaches to meet the diverse needs of pharmaceutical researchers and quality control professionals.
The development of robust RP-HPLC methods for this compound analysis requires careful optimization of multiple chromatographic parameters. Based on current research, several method configurations have been successfully developed and validated, each offering distinct advantages for specific applications. The primary method developed using a Box-Behnken experimental design employs a SPURSIL C18-EP column (4.6 × 250 mm, 5 μm) with a mobile phase consisting of 30% trifluoroacetic acid (pH 3.0) and 70% acetonitrile in an isocratic elution mode. This method operates at a flow rate of 1.2 mL/min with detection at 338 nm, resulting in a retention time of approximately 12 minutes with excellent peak symmetry and resolution [3].
An alternative stability-indicating method utilizes a Symmetry Shield RP-18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase composed of ammonium acetate buffer (pH 3.0) and acetonitrile in a 70:30 % v/v ratio. This method employs a flow rate of 1.0 mL/min with detection at 269 nm, demonstrating adequate separation of this compound from its forced degradation products while maintaining acceptable system suitability parameters [4]. For applications requiring higher sensitivity and faster analysis times, an UPLC-MS method has been developed using an Acquity UPLC BEH Shield RP-18 column (50 × 1.0 mm, 1.7 μm) with a mobile phase consisting of acetonitrile and 0.1% triethylamine/formic acid (pH 2.5) in a 30:70 ratio. This advanced method operates at a flow rate of 0.5 mL/min with detection at 251 nm and enables comprehensive impurity profiling and forced degradation studies [5].
Table 1: Chromatographic Conditions for RP-HPLC Analysis of this compound
| Parameter | Method 1 [3] | Method 2 [4] | UPLC-MS Method [5] |
|---|---|---|---|
| Column | SPURSIL C18-EP (4.6 × 250 mm, 5 μm) | Symmetry Shield RP-18 (150 × 4.6 mm, 3.5 μm) | Acquity UPLC BEH Shield RP-18 (50 × 1.0 mm, 1.7 μm) |
| Mobile Phase | 30% TFA pH 3.0:70% ACN (30:70 v/v) | Ammonium acetate pH 3.0:ACN (70:30 v/v) | ACN:0.1% TEA/formic acid pH 2.5 (30:70 v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 338 nm | 269 nm | 251 nm |
| Injection Volume | 10 μL | Not specified | Not specified |
| Run Time | 12 min | Not specified | Not specified |
| Theoretical Plates | >2000 | >2000 | Not specified |
| Tailing Factor | <2 | <2 | Not specified |
Table 2: System Suitability Parameters for this compound HPLC Methods
| Parameter | Acceptance Criteria | Method 1 Results [3] | Method 2 Results [4] |
|---|---|---|---|
| Theoretical Plates | NLT 2000 | Within acceptable limits | NLT 2000 |
| Tailing Factor | NMT 2.0 | Within acceptable limits | NMT 2.0 |
| Relative Standard Deviation (Peak Area) | NMT 2.0% | <2% | <2% |
| Retention Time | Consistent (RSD <1%) | Optimized for minimal Rt | Not specified |
| Resolution | NLT 1.5 between API and closest eluting peak | Achieved acceptable separation | Achieved acceptable separation |
The selection of detection wavelengths ranging from 269 nm to 338 nm reflects the distinct UV absorption characteristics of this compound under different chromatographic conditions. The higher wavelength of 338 nm used in Method 1 potentially offers greater specificity by reducing interference from excipients and solvent-related artifacts, while the lower wavelengths employed in other methods may provide enhanced sensitivity for trace-level impurity detection. The column dimensions and stationary phase chemistries significantly impact the separation efficiency, with the smaller particle sizes (1.7 μm) in UPLC methods enabling superior resolution and faster analysis times compared to conventional HPLC columns with 3.5-5 μm particles [3] [5] [4].
The development of robust RP-HPLC methods for this compound quantification requires a systematic approach that incorporates quality by design (QbD) principles to ensure method robustness, reliability, and reproducibility. The Box-Behnken design (BBD) combined with response surface methodology (RSM) has been successfully employed to optimize chromatographic conditions by evaluating the critical method parameters of flow rate, buffer pH, and buffer ratio. This experimental design approach allows for the efficient identification of optimal conditions while minimizing the number of required experiments, resulting in a method with a composite desirability of 0.9943 achieved at a flow rate of 0.80 mL/min, buffer pH of 4, and buffer ratio of 30 [3] [6].
The primary analytical responses evaluated during method optimization include retention time, tailing factor, theoretical plate count, and resolution between this compound and potential impurities. The application of mathematical modeling to these responses enables the prediction of method performance across the experimental design space, facilitating the selection of chromatographic conditions that provide optimal separation while maintaining analysis efficiency. The use of derivative spectroscopy and peak purity assessment techniques further enhances the method development process by verifying the specificity and selectivity of the analytical method [3] [2].
Figure 1: RP-HPLC Method Development Workflow for this compound
Forced degradation studies constitute an essential component of stability-indicating method development, providing critical information about the intrinsic stability of this compound and the method's ability to separate the API from its degradation products. These studies involve subjecting this compound to various stress conditions including acid hydrolysis (0.1-1N HCl), base hydrolysis (NaOH), oxidative degradation (30% H₂O₂), thermal exposure (105°C), photolytic stress, and reductive environments. The degradation samples are then analyzed using the developed HPLC method to assess peak homogeneity and method specificity [5] [4].
Research has demonstrated that this compound exhibits distinct degradation profiles under different stress conditions. Alkaline degradation results in the least extensive degradation, while acid, peroxide, photolytic, thermal, and reductive conditions produce a variety of degradation products that are effectively separated from the parent compound using the developed RP-HPLC methods. The use of peak purity tools such as photodiode array detection (PDA) and mass spectrometry (MS) provides orthogonal confirmation of method specificity by verifying the homogeneity of the this compound peak in the presence of degradation products [5] [1].
The chromatographic separation of this compound from its degradation products is optimized by adjusting mobile phase composition, pH, and gradient profile to achieve baseline resolution between all critical peak pairs. The relative retention times for this compound and its impurities remain consistent across different analytical batches, demonstrating the robustness of the developed methods. Mass spectrometry further confirms the identities of the degradation products, enabling comprehensive impurity profiling that supports the safety and quality assessment of this compound drug substance and drug product [5].
The validation of RP-HPLC methods for this compound quantification follows ICH Q2(R1) guidelines and encompasses the assessment of key analytical performance parameters including specificity, linearity, accuracy, precision, range, robustness, and system suitability. The validation protocol must include predefined acceptance criteria for each parameter, ensuring the method is suitable for its intended application in quality control testing. For late-phase methods, validation is conducted according to a written protocol with predetermined acceptance criteria, typically as part of Good Manufacturing Practice (GMP) activities [1].
Specificity is demonstrated through the resolution of this compound from closely eluting impurities and degradation products, confirmed by peak purity assessment using PDA or MS detection. The method should show no interference from blank solutions, placebo formulations, or known impurities. Linearity is evaluated over a specified range relative to the target concentration, typically from 80% to 120% of the test concentration for assay methods, and from the reporting threshold to at least 120% of the specification limit for impurities. The method should demonstrate a correlation coefficient (r²) of not less than 0.999, with the y-intercept not significantly different from zero [5] [1].
Table 3: Method Validation Parameters and Acceptance Criteria for this compound Assay
| Validation Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution between this compound and closest eluting impurity | Resolution ≥ 1.5; Peak purity index ≥ 0.999 |
| Linearity | Minimum of 5 concentration levels, 3 injections each | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) | Mean recovery 98-102% |
| Precision (Repeatability) | 6 replicate preparations of 100% test concentration | RSD ≤ 2.0% |
| Intermediate Precision | Different analyst, instrument, and day | RSD ≤ 2.0% for comparison to repeatability |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase pH | System suitability criteria met in all conditions |
| Range | Established from linearity and accuracy data | 80-120% of test concentration |
The accuracy of the method is determined by recovery studies using spiked samples at three concentration levels (80%, 100%, and 120% of the target test concentration) with a minimum of three preparations at each level. For drug product analysis, a placebo equivalent to the formulation composition without the active ingredient is used to prepare the spiked samples. The percentage recovery is calculated by comparing the measured concentration to the theoretical concentration, with acceptance criteria of 98-102% mean recovery across all levels. The precision of the method is evaluated at both the repeatability and intermediate precision levels. Repeatability is assessed using six independent preparations of the target test concentration, analyzed by the same analyst under the same operating conditions. The relative standard deviation (RSD) of the assay results should not exceed 2.0%. Intermediate precision is demonstrated by performing the same analysis on a different day, by a different analyst, and using different HPLC equipment, while maintaining the same method conditions [1].
Robustness testing involves deliberate variations of key method parameters including flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units), and organic composition of the mobile phase (±2%). The method is considered robust if system suitability criteria are met under all modified conditions and the assay values remain unaffected by the small variations. Solution stability is assessed by analyzing freshly prepared standard and sample solutions at predetermined time intervals (typically 0, 6, 12, 24, and 48 hours) while stored under specific conditions (e.g., room temperature or refrigerated). The results are compared to those from freshly prepared solutions, with acceptance criteria of not more than 2.0% difference in assay values [4] [1].
Figure 2: Method Validation Protocol Sequence
The accurate quantification of this compound in pharmaceutical dosage forms requires meticulous sample preparation procedures to ensure complete extraction of the active ingredient while maintaining sample integrity. For tablet formulations, a representative sample of powdered tablets equivalent to the target concentration is dissolved in an appropriate solvent, typically the mobile phase or a compatible solvent system. The solution is then subjected to sonication for 15-30 minutes to facilitate complete extraction, followed by filtration through a 0.45 μm or 0.22 μm membrane filter to remove particulate matter. The sample solution should be prepared fresh daily unless solution stability data demonstrate acceptable stability under specific storage conditions [4].
System suitability testing is an integral component of the analytical method that must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. The test typically involves six replicate injections of a standard solution containing this compound at the target concentration. The acceptance criteria for system suitability include: relative standard deviation of peak areas not more than 2.0%, tailing factor not more than 2.0, theoretical plate count not less than 2000, and resolution not less than 1.5 between this compound and the closest eluting peak. The use of a retention time marker solution containing this compound and available impurities is recommended for complex separations to reduce the risk of peak misidentification resulting from retention time shifts [4] [1].
Chromatographic issues may occasionally arise during method implementation that require troubleshooting to maintain data quality and integrity. Peak tailing exceeding the acceptance criteria may indicate active sites in the chromatographic system, which can be addressed by ensuring adequate conditioning of the column or using mobile phase additives to mask silanol interactions. Retention time drift can result from minor fluctuations in mobile phase composition, temperature, or column deterioration, necessitating strict control of chromatographic conditions and monitoring of column performance over time. Baseline noise or irregularities may be caused by contaminated mobile phases, detector lamp failure, or air bubbles in the detector cell, requiring systematic investigation of each component in the HPLC system [1].
A comprehensive method maintenance program should be established to ensure the continued reliability of the analytical procedure throughout its lifecycle. This includes regular preventive maintenance of the HPLC instrumentation, monitoring of column performance through system suitability testing, and periodic review of method performance trends. Any changes to the method must be evaluated through a formal change control process, with appropriate revalidation conducted to demonstrate that the modified method remains fit for purpose. The application of quality by design principles during method development facilitates a deeper understanding of the method's capabilities and limitations, enabling more effective troubleshooting and continuous improvement [1] [2].
The RP-HPLC methods detailed in these application notes and protocols provide robust, accurate, and precise approaches for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The incorporation of quality by design principles in method development, particularly through experimental design methodologies such as Box-Behnken design, enables systematic optimization of chromatographic conditions to achieve superior separation performance. The validation of these methods according to ICH guidelines ensures their suitability for regulatory submissions and quality control applications, providing comprehensive data on method specificity, linearity, accuracy, precision, and robustness.
The stability-indicating capability of these methods, demonstrated through forced degradation studies under various stress conditions, confirms their appropriateness for monitoring the quality and stability of this compound throughout its shelf life. The successful separation of this compound from its degradation products ensures accurate quantification of the active ingredient while providing critical information about the degradation pathways and impurity profiles of this important therapeutic agent. As the pharmaceutical landscape continues to evolve, these rigorously developed and validated analytical methods will play an essential role in ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products, ultimately contributing to improved patient outcomes in the treatment of desmoid tumors.
Nirogacestat, a selective γ-secretase inhibitor recently approved by the USFDA for the treatment of desmoid tumors, requires robust analytical methods for quality control in pharmaceutical development. Box-Behnken design has emerged as a powerful statistical optimization tool that enables systematic development of reverse-phase high-performance liquid chromatography methods with enhanced robustness and efficiency compared to traditional one-variable-at-a-time approaches. This protocol outlines the comprehensive application of BBD for developing, optimizing, and validating stability-indicating RP-HPLC methods for this compound in pharmaceutical dosage forms.
The Quality by Design framework underpins this approach, emphasizing thorough understanding of the analytical method through risk assessment and design of experiments. The BBD methodology offers significant advantages, including reduced experimental runs compared to full factorial designs and the ability to model quadratic response surfaces, making it particularly suitable for chromatographic method optimization where multiple factors may interact complexly to affect critical quality attributes.
Box-Behnken design represents a response surface methodology that employs incomplete three-level factorial designs specifically arranged to allow efficient estimation of quadratic response models. Unlike central composite designs, BBD does not contain points at the extremes of the variable ranges, making it particularly useful when extreme conditions may pose practical challenges or risks to equipment. The design consists of a spherical, revolving selection of points that lie on a sphere of radius √2 centered at the origin, requiring only three levels for each factor (-1, 0, +1).
The statistical foundation of BBD enables researchers to efficiently model response surfaces with fewer runs than comparable designs while avoiding the extreme conditions that might be problematic in chromatographic applications. The mathematical model generated through BBD typically takes the quadratic form:
[Y = β_0 + ∑β_iX_i + ∑β_{ii}X_i^2 + ∑β_{ij}X_iX_j + ε]
where Y represents the predicted response, β₀ is the constant term, β_i represents the linear coefficients, β_ii represents the quadratic coefficients, β_ij represents the interaction coefficients, and ε represents the random error. This model effectively captures both individual and interactive effects of critical method parameters on chromatographic responses, providing a comprehensive understanding of the method's behavior within the design space.
Based on the published optimization of this compound analytical methods, the following factors and responses have been identified as critical for method development [1]:
Table: Critical Method Parameters and Their Levels for BBD Optimization
| Factor | Parameter | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|
| A | Flow rate (mL/min) | 0.8 | 1.0 | 1.2 |
| B | Buffer pH | 3.0 | 3.5 | 4.0 |
| C | Buffer ratio (%) | 25 | 30 | 35 |
Table: Critical Quality Attributes (Responses) for Method Optimization
| Response | Target | Importance | Acceptance Criteria |
|---|---|---|---|
| Retention time (min) | Minimize | High | Sufficient for separation |
| Tailing factor | ≤1.5 | High | Symmetric peaks |
The Box-Behnken design for this compound method optimization requires 15 experimental runs, including three center points to estimate pure error. The experimental design matrix with actual factors is presented below:
Table: Box-Behnken Experimental Design Matrix for this compound Method Development
| Run | Flow Rate (mL/min) | Buffer pH | Buffer Ratio (%) | Retention Time (min) | Tailing Factor |
|---|---|---|---|---|---|
| 1 | 0.8 | 3.0 | 30 | To be experimental | To be experimental |
| 2 | 1.2 | 3.0 | 30 | ||
| 3 | 0.8 | 4.0 | 30 | ||
| 4 | 1.2 | 4.0 | 30 | ||
| 5 | 0.8 | 3.5 | 25 | ||
| 6 | 1.2 | 3.5 | 25 | ||
| 7 | 0.8 | 3.5 | 35 | ||
| 8 | 1.2 | 3.5 | 35 | ||
| 9 | 1.0 | 3.0 | 25 | ||
| 10 | 1.0 | 4.0 | 25 | ||
| 11 | 1.0 | 3.0 | 35 | ||
| 12 | 1.0 | 4.0 | 35 | ||
| 13 | 1.0 | 3.5 | 30 | ||
| 14 | 1.0 | 3.5 | 30 | ||
| 15 | 1.0 | 3.5 | 30 |
Prepare the mobile phase by mixing 25 mM ammonium acetate buffer (pH-adjusted with glacial acetic acid) and methanol in the ratio determined by the experimental design. The specific protocol involves:
Buffer Preparation: Weigh 1.92 g of ammonium acetate and transfer to a 1000 mL volumetric flask. Dissolve in approximately 900 mL Milli-Q water and adjust pH to the required value (according to experimental design) using glacial acetic acid. Make up to volume with Milli-Q water [3].
Filtration and Degassing: Filter the buffer solution through a 0.22 μm nylon membrane filter under vacuum. Mix with organic modifier in the ratio specified by the experimental design and degas using an ultrasonic bath for 15 minutes.
Stock Solution: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL.
Working Solutions: Prepare serial dilutions from the stock solution using methanol as diluent to obtain concentrations ranging from 10-60 μg/mL for method linearity studies.
For pharmaceutical dosage form analysis:
Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method [3] [4]. Prepare this compound sample solution at a concentration of 100 μg/mL and subject to the following conditions:
After treatment, neutralize acidic/alkaline samples and dilute to appropriate concentration with mobile phase before analysis. Compare chromatograms with untreated standard to assess degradation.
The following workflow diagram illustrates the systematic approach to BBD optimization of this compound analytical methods:
After completing the experimental runs according to the design matrix, analyze the data using statistical software:
For this compound method optimization, the model indicated that a composite desirability of 0.9943 could be achieved with a flow rate of 0.80 mL/min, buffer pH of 4.0, and buffer ratio of 30:70 (aqueous:organic) [1].
Upon identification of optimal chromatographic conditions, validate the method according to ICH Q2(R1) guidelines:
Table: Method Validation Parameters and Acceptance Criteria
| Parameter | Conditions | Acceptance Criteria |
|---|---|---|
| Linearity | Concentration range: 10-60 μg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Precision | ||
| - Repeatability | Six replicates of sample | %RSD ≤ 1.0% |
| - Intermediate precision | Different day, analyst | %RSD ≤ 2.0% |
| Accuracy | Recovery at 80%, 100%, 120% | Mean recovery 98-102% |
| Specificity | Forced degradation samples | No interference from degradation products |
| Detection Limit | Signal-to-noise ratio 3:1 | ≤ 0.5 μg/mL |
| Quantification Limit | Signal-to-noise ratio 10:1 | ≤ 1.5 μg/mL |
| Robustness | Deliberate variations in factors | %RSD ≤ 2.0% |
Peak Tailing Issues: If tailing factor exceeds acceptable limits (>1.5), consider reducing buffer pH or increasing organic modifier concentration in the mobile phase.
Retention Time Variability: Ensure mobile phase pH is accurately controlled and column temperature is maintained constant throughout the analysis.
Baseline Noise: Thoroughly degas mobile phase and ensure adequate column equilibration before analysis.
Low Efficiency: Check for extra-column volume and ensure appropriate flow rate is maintained. Confirm that sample solvent is compatible with mobile phase.
Method Transfer Considerations: When transferring the method to other laboratories, verify that equivalent columns provide comparable chromatographic performance.
The optimized and validated BBD-RP-HPLC method for this compound has several important applications in pharmaceutical analysis:
Quality Control Testing: Routine analysis of this compound in bulk drug and pharmaceutical dosage forms for assay and uniformity of content.
Stability Studies: Monitoring of this compound stability in accelerated and long-term stability studies to establish shelf life.
Dissolution Testing: Method can be adapted for dissolution testing of this compound dosage forms.
Impurity Profiling: The method can be further developed for identification and quantification of process-related impurities and degradation products.
The application of Box-Behnken design in optimizing the this compound analytical method ensures robust performance within the defined method operable design region, providing greater confidence in method reliability and transferability compared to traditionally developed methods.
The Box-Behnken design-assisted optimization provides a systematic, efficient approach for developing robust RP-HPLC methods for this compound. This protocol demonstrates how QbD principles can be applied to analytical method development, resulting in methods with built-in robustness and well-understood method performance characteristics. The structured approach outlined in this application note enables researchers to develop stability-indicating methods with minimal experimental runs while maximizing information gained about critical method parameters and their interactions.
The optimized method for this compound provides shorter analysis time with a retention time of approximately 4 minutes while maintaining acceptable system suitability parameters, making it suitable for high-throughput quality control applications in pharmaceutical industries [1].
Nirogacestat (OGSIVEO) is the first U.S. FDA-approved systemic therapy specifically for adults with progressing desmoid tumors (DT) who require systemic treatment [1] [2]. Its development addressed a significant unmet need in this rare disease.
Mechanism of Action: As an oral, selective, small-molecule gamma secretase inhibitor (GSI), this compound inhibits proteolytic activation of the Notch receptor [1] [3]. Inhibition of this signaling pathway is believed to impede the proliferation and survival of desmoid tumor cells [3].
Therapeutic Rationale: Desmoid tumors are rare, locally aggressive soft-tissue tumors associated with high morbidity, causing severe pain, functional impairment, and reduced quality of life [1]. Before this compound's approval, no systemic therapies were specifically indicated for DT, and treatment options were limited to non-specific agents with suboptimal efficacy and toxicity profiles [1]. This compound provides a targeted therapeutic option.
The phase 3 DeFi trial (NCT03785964) was a global, multicenter, randomized, double-blind, placebo-controlled study that provides the primary evidence for this compound's efficacy and safety [4] [2].
The trial was designed to demonstrate a statistically significant improvement in PFS with this compound compared to placebo. The analysis included all randomized patients.
The following tables summarize key efficacy and safety results from the DeFi trial, including long-term follow-up with a data cutoff of December 2024 [4] [2].
Table 1: Long-Term Efficacy of this compound in the DeFi Trial
| Endpoint | Year 1 Results | Year 4 Results (Final Data Cut) |
|---|---|---|
| Objective Response Rate (ORR) | 34.3% (24/70) | 45.7% (32/70) |
| Complete Response (CR) | Not Specified | 11.4% (8 CRs) |
| Partial Response (PR) | Not Specified | 34.3% (24 PRs) |
| Median Best Tumor Size Reduction | -32.3% (n=46) | -75.8% (n=15) |
| Progression-Free Survival (PFS) | Significant improvement vs. placebo (Primary Analysis) [2] | Median PFS not reached; no new progression/death events after 2 years [4] |
| Patient-Reported Outcomes (PROs) | Improvements in pain, symptoms, and function [2] | Improvements sustained for up to 45 months [2] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Incidence (Grade 1/2 in First Year) | Notes |
|---|---|---|
| Diarrhea | 48% | Most common; Grade 3 in 16% [2] |
| Nausea | 45% | [4] |
| Ovarian Toxicity | 38% | Monitor for changes in menstrual cycle [2] |
| Fatigue | 32% | [4] |
| Rash | >15% | [2] |
| Stomatitis | >15% | [2] |
| Headache | 23% | [4] |
| Hypophosphatemia | 29% | Monitor and supplement as necessary [2] |
Based on the Prescribing Information, the following monitoring and management protocols are critical [2]:
This compound represents a landmark advancement in desmoid tumor therapy. The robust design of the phase 3 DeFi trial and its compelling long-term data confirm this compound as a foundational treatment option, offering durable tumor control, improved patient symptoms, and a manageable safety profile with appropriate monitoring.
Desmoid tumors (DT), also known as aggressive fibromatosis or desmoid-type fibromatosis, are rare, locally aggressive fibroblastic soft-tissue tumors characterized by infiltrative growth and a variable clinical course that can include spontaneous regression, stability, or progression. With an estimated incidence of 3-5 cases per million person-years, DT represents a challenging rare disease area where traditional oncology endpoints often fail to capture the full patient experience. These tumors can arise in any anatomic location (extra-abdominal, abdominal wall, or intra-abdominal) and while they do not metastasize, they can cause substantial symptom burden including pain (affecting up to 63% of patients), functional limitations, mobility restrictions, and potentially life-threatening complications when threatening vital organs.
The unpredictable clinical behavior of desmoid tumors, combined with their non-metastatic nature, makes standardized assessment of treatment benefit particularly challenging. Existing endpoints such as Response Evaluation Criteria in Solid Tumors (RECIST) and progression-free survival have been deemed inadequate for comprehensively capturing treatment efficacy in DT clinical trials. These limitations have accelerated the need for patient-reported outcome (PRO) instruments that can directly quantify the patient experience of disease burden and treatment benefit. PRO data provide critical insights into how patients feel and function in their daily lives, offering a patient-centered perspective that complements traditional clinician-reported and radiological endpoints. The development and validation of DT-specific PRO instruments represents a significant advancement toward fulfilling regulatory requirements for patient-focused drug development and supporting product labeling claims.
The GOUNDER/DTRF Desmoid Symptom/Impact Scale (GODDESS) represents the first disease-specific PRO instrument developed specifically for desmoid tumors through a rigorous, FDA-guided methodology. This instrument was developed following best practices in qualitative methodology outlined in the FDA PRO guidance document, ensuring comprehensive capture of the patient experience with DT. The development process employed a mixed-methods approach consisting of two primary phases: (1) concept elicitation (CE) and (2) cognitive interviewing. The CE phase involved qualitative interviews with desmoid tumor patients (n=31) to explore key disease-related symptoms and impacts, while the cognitive interviewing phase tested the draft PRO scale with additional patients (n=15) across multiple iterative phases to refine instructions, items, and response scales.
Through this systematic development process, the GODDESS instrument emerged as a comprehensive assessment tool comprising two distinct scales: an 11-item symptom scale and a 17-item impact scale. The symptom scale captures the core physical manifestations of DT, while the impact scale measures the effects of the disease on daily functioning and quality of life. The qualitative analysis performed during instrument development enabled determination of the relative frequency and disturbance of symptoms and impacts, ensuring the final instrument content adequately reflects the patient experience in this rare disease population. This development process highlights both the feasibility and challenges of creating PRO instruments for rare diseases, where small patient populations present methodological obstacles.
The GODDESS instrument comprehensively evaluates the following domains based on patient input:
Table: GODDESS Instrument Domain Structure and Item Distribution
| Scale | Number of Items | Primary Domains Covered | Recall Period | Response Options |
|---|---|---|---|---|
| Symptom Scale | 11 items | Pain, stiffness, tightness, restricted movement, swelling | 7 days | Likert-scale assessing frequency and severity |
| Impact Scale | 17 items | Physical function, emotional well-being, social function, sleep, daily activities | 7 days | Likert-scale assessing frequency of impact |
The instrument was specifically designed for use in clinical trials with a 7-day recall period to ensure adequate capture of symptom variability while minimizing recall bias. The scale employs Likert-style response options that allow for quantification of both symptom presence and severity, as well as the frequency of disease impacts on various aspects of quality of life.
The successful integration of PRO assessments into desmoid tumor clinical trials requires meticulous planning and execution across all trial phases. The implementation protocol should address the following key elements: (1) assessment scheduling aligned with trial visits and intervention timing; (2) mode of administration considerations (electronic vs. paper); (3) data quality assurance procedures; and (4) strategies for minimizing missing data. PRO assessments should be scheduled to capture both the natural history of the disease during active surveillance periods and the dynamic changes following therapeutic intervention. For systemic therapy trials, baseline assessment should occur before treatment initiation, with subsequent assessments timed to coincide with expected pharmacokinetic and pharmacodynamic effects of the investigational product.
For surgical or radiotherapeutic interventions, additional perioperative assessments may be necessary to capture the acute impact of these modalities versus their longer-term benefits. The recommended assessment schedule includes: baseline (pre-treatment), within the first 4-8 weeks of treatment initiation to capture early changes, at regular intervals throughout the treatment period (typically every 8-12 weeks), at the end of treatment, and during post-treatment follow-up to evaluate durability of effects. To ensure data completeness, PRO administration should occur before any invasive procedures or potentially distressing clinical assessments on trial visit days. Electronic PRO (ePRO) systems are preferred for their ability to provide automated scheduling reminders, real-time data capture, and immediate data transmission to central databases.
PRO Implementation Workflow in Desmoid Tumor Clinical Trials
Comprehensive site training is essential for successful PRO implementation in multicenter desmoid tumor trials. Training should emphasize the importance of PRO data as scientific measurements rather than merely qualitative patient feedback, while reinforcing standardized administration procedures to minimize site-induced bias. Site personnel should receive detailed instructions on: (1) appropriate introduction of PRO assessments to patients; (2) maintaining neutral interactions during completion; (3) troubleshooting technical issues with electronic devices; and (4) documenting reasons for missing assessments. Additionally, patient-facing materials should explain the purpose and importance of PRO assessments in language accessible to diverse literacy levels, emphasizing that there are no "right" or "wrong" answers and encouraging honest reporting of symptoms and impacts.
For patients with limited health literacy or disabilities that might affect PRO completion, appropriate accommodations should be implemented while maintaining standardization across sites. These may include large-print versions for visually impaired patients or assistance with reading items without influencing responses. For international trials, a rigorous translation and cultural adaptation protocol is necessary when implementing PRO instruments in new languages and cultures. This process should include forward and backward translation, cognitive interviewing in the target language, and documentation of conceptual equivalence to ensure the instrument maintains its measurement properties across different linguistic and cultural contexts.
The analysis of PRO data in desmoid tumor trials should be guided by a pre-specified statistical analysis plan that defines the handling of missing data, methods for addressing multiple comparisons, and strategies for clinical interpretation of results. Both classical test theory and item response theory approaches can be applied to evaluate the measurement properties of PRO instruments in the specific context of the clinical trial population. Key analytical considerations include: (1) determination of meaningful change thresholds; (2) longitudinal modeling of PRO trajectories; (3) responder analyses defining individual-level benefit; and (4) integration with clinical endpoints to evaluate concordance.
For the interpretation of PRO results in desmoid tumor trials, establishing the clinically important difference (CID) is essential for translating statistical significance into clinical meaning. Anchor-based methods using global impression of change items or clinical indicators of disease activity are recommended for establishing CID thresholds. Mixed models for repeated measures (MMRM) are typically employed for analyzing continuous PRO data over time, as this approach provides valid inference under the missing at random (MAR) assumption and accommodates unbalanced assessment timepoints. Sensitivity analyses should be conducted to evaluate the robustness of results to different missing data assumptions, particularly given the potential for disease-related symptoms to contribute to missing PRO data.
Table: PRO Analysis Methods and Application in Desmoid Tumor Trials
| Analytical Approach | Primary Application | Advantages for DT Trials | Statistical Considerations |
|---|---|---|---|
| Mixed Models for Repeated Measures (MMRM) | Analysis of continuous PRO scores over time | Accommodates uneven assessment schedules; handles missing data under MAR assumption | Requires specification of covariance structure; time-by-treatment interaction typically included |
| Responder Analysis | Identification of patients achieving clinically important benefit | Provides intuitive interpretation at individual patient level | Requires pre-specified responder definition based on CID threshold |
| Time to Event Analysis | Time to deterioration of PRO scores | Integrates mortality and progression events with patient symptoms | Requires consensus on deterioration definition (e.g., time to first confirmed decline ≥CID) |
| Structural Equation Modeling | Evaluation of PRO measurement invariance across subgroups | Assesses whether PRO instruments function similarly across diverse patient populations | Particularly important for evaluating measurement equivalence in international trials |
PRO data should be analyzed in relation to traditional clinical endpoints to provide a comprehensive picture of treatment benefit. Correlations between PRO scores and objective measures such as tumor size, location, and growth rate should be evaluated to understand the relationship between disease biology and patient experience. In the unique context of desmoid tumors, where spontaneous regression occurs in up to 20% of cases, PRO measurements during active surveillance periods provide particularly valuable insights into the natural history of symptom burden in the absence of intervention. The analysis should specifically examine whether PRO trajectories differ between patients with stable, progressing, or regressing disease as defined by RECIST criteria.
For trials comparing active treatment versus placebo or active surveillance, PRO data can demonstrate whether therapeutic benefits observed through traditional endpoints come at the cost of increased treatment-related symptoms. For example, in the phase 3 trial of sorafenib for advanced desmoid tumors, PRO data helped contextualize the trade-offs between efficacy and toxicity, with the 400 mg dose demonstrating better tolerability than the 800 mg dose used in other indications. Similarly, in the nirogacestat DeFi trial, PRO assessments documented improvements in pain despite the occurrence of treatment-emergent adverse effects such as ovarian dysfunction, which was found to be reversible in most cases upon treatment discontinuation.
Regulatory endorsement of PRO endpoints for product labeling requires adherence to the FDA PRO Guidance framework, which emphasizes well-defined conceptual frameworks, documentation of content validity, and demonstration of reliability, construct validity, and ability to detect change. For desmoid tumor trials, PRO instruments must adequately capture the key concepts relevant to patients while demonstrating measurement properties sufficient to support their role as trial endpoints. The GODDESS instrument was developed explicitly following this guidance, with comprehensive concept elicitation and cognitive interviewing documentation supporting its content validity in the DT population.
To support claims in product labeling, PRO assessment in desmoid tumor trials should target concepts that are clearly important to patients rather than focusing exclusively on clinician-selected symptoms. The FDA has indicated that PRO instruments included in clinical trials should have documented evidence of content validity specifically in the target population, which for rare diseases like desmoid tumors may present challenges due to small sample sizes. In these circumstances, accumulating evidence across multiple studies and employing mixed methods approaches to content validation become particularly important. For inclusion in regulatory submissions, PRO data should be collected using compliant electronic systems that meet FDA requirements for data integrity and security (21 CFR Part 11 compliance).
When PRO assessments serve as secondary or exploratory endpoints in desmoid tumor trials, statistical testing hierarchies should be pre-specified to control type I error rates. Primary efficacy endpoints typically remain objective measures such as progression-free survival or objective response rate, with PRO endpoints positioned appropriately in the testing sequence based on their importance for evaluating treatment benefit. However, in situations where PROs represent the primary evidence of patient benefit—particularly for symptom-focused treatments or quality of life claims—they may occupy a higher position in the statistical testing hierarchy.
For diseases like desmoid tumors where multiple symptoms and impacts are relevant, consideration should be given to whether a composite PRO endpoint or analysis of individual domains is most appropriate for capturing treatment benefit. Composite endpoints offer advantages in statistical power but may present interpretation challenges if treatment effects are not consistent across domains. Alternatively, analysis of individual domains provides more detailed information about specific benefits but requires appropriate adjustment for multiple comparisons. The selection of PRO endpoints should be aligned with the mechanism of action of the investigational product and the hypothesized pattern of treatment effects—for example, targeted therapies may demonstrate more specific symptom benefits compared to broader quality of life improvements with systemic therapies.
The development and implementation of PRO instruments specifically designed for desmoid tumors represents a significant advancement in the field of rare sarcoma research. The GODDESS instrument provides the first validated tool for capturing the patient experience of DT symptoms and impacts, addressing a critical gap in traditional oncology endpoints. As the therapeutic landscape for desmoid tumors evolves—with emerging options including active surveillance, surgery, radiotherapy, and systemic therapies like sorafenib and this compound—PRO data will play an increasingly important role in characterizing the risk-benefit profile of interventions and supporting shared decision-making between patients and clinicians.
Future directions in PRO research for desmoid tumors include: (1) further validation of the GODDESS instrument in broader and more diverse DT populations; (2) exploration of electronic clinical outcome assessment (eCOA) platforms that enable more frequent, real-world data capture between clinic visits; (3) development of proxy-reported versions for patients unable to complete self-report measures; and (4) establishment of cross-walk algorithms between different PRO instruments to facilitate comparisons across clinical trials. Additionally, as the understanding of the molecular drivers of desmoid tumors advances, PRO assessments may help elucidate whether specific genetic subtypes (e.g., CTNNB1 mutations) are associated with distinct symptom profiles or treatment responses.
The integration of rigorously developed PRO measures into desmoid tumor clinical trials represents a fundamental shift toward patient-centered therapeutic development that acknowledges the importance of how patients feel and function as essential evidence of treatment benefit. By adopting the methodologies and implementation strategies outlined in these Application Notes and Protocols, researchers can ensure that the patient voice is adequately captured and represented in the evaluation of new therapies for this challenging rare disease.
1. Introduction Nirogacestat (OGSIVEO) is an oral, selective gamma-secretase inhibitor approved for the treatment of adult patients with progressing desmoid tumors [1] [2]. The compound, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, requires a stereospecific synthesis with high purity [3] [4]. The previously reported route offered few points for the control of impurities and exhibited a low yield during the coupling of the norvaline and tetralone fragments [3]. The synthesis described in patent US20230312480A1 introduces a more efficient and controlled process.
2. Synthetic Strategy Overview The improved synthetic pathway is a convergent process that involves the activation of a norvaline derivative followed by coupling with an imidazole amine. A key advantage of this route is the introduction of additional control points to purge impurities and minimize the loss of stereochemical integrity [3].
The overall workflow can be visualized as follows:
3. Experimental Protocols
3.1. Synthesis of Compound 10 (Activated Anhydride) This step involves the activation of the norvaline moiety (Compound 9) using 1,1'-carbonyldiimidazole (CDI) to form the reactive intermediate, Compound 10 [3] [5].
3.2. Synthesis of this compound (Compound 1) via Coupling The activated Compound 10 is coupled with the imidazole amine (Compound 11) to form the final amide bond of this compound [3] [5].
3.3. Formation of the Pharmaceutically Acceptable Salt The process may further involve treating the isolated this compound free base with hydrobromic acid to form the hydrobromide salt, which is the form used in the drug product [6] [7].
4. Data Summary and Reaction Parameters The following tables summarize the key parameters for the synthesis.
Table 1: Reaction Parameters for Key Synthesis Steps
| Step | Reactants | Solvent | Key Conditions | Output |
|---|---|---|---|---|
| Activation | Compound 9, CDI [3] [5] | Polar Aprotic (DMSO, DMF, THF, Acetonitrile) [3] | 0-25°C; optional additives (pyridine HBr, TEA) [3] | Compound 10 |
| Coupling | Compound 10, Compound 11 [3] [5] | Alcohol (Propanol, Isopropanol, 2-methylpropan-1-ol) not ethanol [6] | pH < 6; 0-40°C [6] | This compound (Compound 1) |
| Salt Formation | This compound (free base) | Suitable solvent | Aqueous HBr; 0-5°C [6] | This compound HBr Salt |
Table 2: Analytical Control and Impurity Profile
| Parameter | Specification | Reference |
|---|---|---|
| Key Impurity | Compound 13 (Oxidation-related) | [6] |
| Purity Target | Composition substantially free of Compound 13 | [6] |
| Typical Composition | 98.0% - 99.9% Compound 1; 0.01% - 0.6% Compound 2 (or its salt) | [6] |
5. Discussion and Implementation Notes
The chemical relationships in this synthesis are further illustrated below:
Combining nirogacestat with BCMA-directed therapies is a promising strategy to overcome a key resistance mechanism in multiple myeloma (MM).
This mechanism is supported by preclinical models and early clinical collaborations, showing that this compound can enhance the activity of various BCMA modalities, including bispecific antibodies and antibody-drug conjugates [5] [2]. The following diagram illustrates this mechanism and its therapeutic application.
Understanding the kinetics of this compound's effect on BCMA is critical for designing effective combination dosing schedules. Data from in vitro models and a phase I study in healthy volunteers reveal a rapid and robust pharmacodynamic profile [3] [4].
Table 1: Pharmacodynamic Profile of this compound on BCMA Kinetics
| Parameter | *In Vitro* (MM Cell Lines) | *In Vivo* (Healthy Volunteers) |
|---|---|---|
| Increase in mbBCMA | Up to 20-fold | Robust increase (dose-dependent) |
| Time to Maximal Effect | Within 4-8 hours of exposure | Within 4-8 hours post-dose |
| Effect on sBCMA | Concomitant decrease observed | Concomitant decrease observed |
| Key Findings | Effect was rapidly reversible upon drug washout, indicating continuous exposure is needed. | A single 100 mg dose maintained elevated mbBCMA for >12 hours. Dosing every 12 hours sustained the effect. |
| Tissue Concordance | - | Strong correlation between mbBCMA increases in peripheral blood PCs and bone marrow PCs. |
Below are detailed methodologies for key experiments used to characterize this compound's potentiation of BCMA-targeted therapies.
This flow cytometry-based protocol is used to assess the concentration-response and kinetic effects of this compound on BCMA in multiple myeloma cell lines [4].
This protocol determines the combined effect of this compound and a BCMA-targeted therapeutic (e.g., a bispecific antibody) on MM cell death [5].
The following diagram outlines the workflow for these key experiments.
The robust preclinical data on this compound has led to its active investigation in clinical trials for multiple myeloma. SpringWorks Therapeutics has established multiple clinical collaborations with industry partners to evaluate this compound in combination with various BCMA-directed modalities [5] [2].
Table 2: Selected Clinical Trials of this compound in BCMA Combination Therapy
| BCMA-Targeted Modality | Example Agent (Partner) | Clinical Trial Context |
|---|---|---|
| Bispecific Antibody (BsAb) | REGN5458 (Regeneron) | Phase 1b trial for relapsed/refractory multiple myeloma (RRMM). Regeneron leads development [5]. |
| Bispecific Antibody (BsAb) | Other BsAbs (Four Total Collaborations) | Various early-phase trials for RRMM [5] [2]. |
| Antibody-Drug Conjugate (ADC) | Belantamab mafodotin (GSK) | Preclinical data showed synergistic activity; clinical status not specified in results [5]. |
| Chimeric Antigen Receptor T-cell (CAR-T) | Multiple (Two Collaborations) | Planned or ongoing trials to evaluate combination [5] [2]. |
This compound represents a rational and promising combination partner for BCMA-targeted therapies in multiple myeloma. By blocking the gamma secretase-mediated cleavage of BCMA, it addresses a key mechanism of resistance and enhances the activity of immunotherapies across modalities. The provided application notes and protocols offer a foundation for researchers to further investigate and develop these potent combination regimens.
Nirogacestat (brand name Ogsiveo) is a small-molecule gamma-secretase inhibitor approved by the US Food and Drug Administration in November 2023 for the treatment of adult patients with progressing desmoid tumors who require systemic treatment [1]. As the first targeted therapy specifically approved for desmoid tumors, this compound represents a significant advancement in the management of this rare proliferative disease [2]. The drug received Breakthrough Therapy, Fast Track, and Orphan Drug designations prior to approval, highlighting its importance in addressing this unmet medical need [1].
The recommended dosage is 150 mg administered orally twice daily until disease progression or unacceptable toxicity occurs [2]. This compound may be taken with or without food, but patients should swallow tablets whole without breaking, crushing, or chewing them [3]. From a pharmacokinetic perspective, this compound demonstrates a mean half-life of 23 hours and reaches steady-state concentration in approximately 6 days [1]. The drug exhibits high protein binding (99.6%) with extensive tissue distribution, as evidenced by its large apparent volume of distribution (1430 L) [1].
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 responsible for approximately 85% of its metabolic clearance through N-dealkylation [1]. Minor secondary pathways involve CYP2C19, CYP2C9, and CYP2D6 [1]. This extensive dependence on CYP3A4 makes this compound particularly vulnerable to interactions with drugs that inhibit or induce this enzymatic pathway. Following metabolism, this compound is excreted predominantly in feces (38%) and urine (17%), with less than 1% of the unchanged drug recovered in urine [1].
This compound exhibits a complex dual interaction profile, functioning both as a "victim" drug (whose metabolism is affected by other drugs) and a "perpetrator" drug (that affects the metabolism of other medications) [4]. As a victim drug, this compound exposure is significantly influenced by concomitant medications that inhibit or induce CYP3A4 activity. As a perpetrator drug, this compound itself demonstrates inhibitory effects on CYP3A4 and CYP2C19, potentially increasing exposure to substrates of these enzymes [4]. This dual role necessitates comprehensive interaction screening in both clinical practice and drug development settings.
The interaction between this compound and CYP3A4 modulators follows predictable pharmacokinetic patterns. Strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ritonavir) can significantly increase this compound exposure by impeding its primary metabolic pathway, potentially elevating the risk of adverse events [5]. Conversely, strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) enhance this compound metabolism, reducing its systemic exposure and potentially compromising therapeutic efficacy [5]. The magnitude of these interactions can be quantitatively predicted using physiologically based pharmacokinetic (PBPK) modeling, which has demonstrated high predictive accuracy for CYP3A4-mediated drug-drug interactions [6].
Table 1: Classification of this compound Drug Interaction Risks
| Interaction Type | Examples | Clinical Effect | Management Recommendation |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | Clarithromycin, itraconazole, ritonavir | Increased this compound exposure → increased toxicity risk | Avoid concomitant use |
| Strong CYP3A4 Inducers | Rifampin, carbamazepine, phenytoin | Decreased this compound exposure → reduced efficacy | Avoid concomitant use |
| Gastric Acid Reducers | Proton pump inhibitors, H2 receptor antagonists | Decreased this compound exposure → reduced efficacy | Avoid concomitant use; stagger administration with antacids |
| Sensitive CYP3A4 Substrates | Midazolam, cyclosporine, quinidine | Increased substrate exposure → increased toxicity risk | Avoid concomitant use or monitor closely |
Figure 1: this compound Metabolic Pathway and CYP3A4 Interaction Dynamics
This compound demonstrates an extensive interaction profile with 350 known drug interactions identified, including 123 major interactions, 199 moderate interactions, and 28 minor interactions [7]. Additionally, there is 1 documented disease interaction and 1 alcohol/food interaction [7]. The most clinically significant interactions involve strong CYP3A4 inhibitors and inducers, which require avoidance according to prescribing recommendations [2]. The high number of interactions necessitates thorough medication review and reconciliation before initiating this compound therapy, particularly in patients with complex medication regimens.
Table 2: Clinically Significant Drug Interactions with this compound
| Perpetrator Drug | Interaction Mechanism | Effect on this compound Exposure | Clinical Management |
|---|---|---|---|
| Strong CYP3A4 Inhibitors | CYP3A4 inhibition | Increased AUC and Cmax | Avoid combination; if unavoidable, monitor for adverse effects |
| Strong CYP3A4 Inducers | CYP3A4 induction | Decreased AUC and Cmax | Avoid combination; consider alternative agents |
| Moderate CYP3A4 Inhibitors | CYP3A4 inhibition | Moderate increase in exposure | Avoid combination; use only if benefits outweigh risks |
| Moderate CYP3A4 Inducers | CYP3A4 induction | Moderate decrease in exposure | Avoid combination; use only if benefits outweigh risks |
| Gastric Acid Reducers | Reduced solubility | Decreased absorption and exposure | Avoid PPIs and H2 blockers; stagger antacids by 2 hours |
This compound administration has specific dietary considerations that can impact its safety and efficacy profile. Patients should avoid grapefruit products, Seville oranges, and starfruit during treatment with this compound, as these contain natural compounds that inhibit CYP3A4 activity and may increase drug exposure [2]. Unlike some oral oncology agents, this compound can be administered with or without food without significant impact on absorption [3]. This administration flexibility may improve medication adherence compared to drugs with strict fasting requirements.
While the manufacturer provides no specific dosage recommendations for patients with hepatic or renal impairment, particular caution is warranted in these populations [3]. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate altered this compound pharmacokinetics, with mean AUC increased by up to 16% and mean Cmax decreased by up to 39% [5]. Severe hepatic impairment (Child-Pugh C) has insufficient data for specific recommendations, suggesting the need for heightened monitoring in this population [5]. For patients with renal impairment, no dosage adjustment is necessary for those with mild or moderate impairment (eGFR ≥41 mL/min/1.73m²) [5].
Purpose: To evaluate the inhibitory potential of this compound on major CYP450 enzymes, including CYP3A4, CYP2C19, CYP2C9, and CYP2D6 [1].
Materials and Reagents:
Procedure:
Data Analysis: The percentage inhibition is calculated relative to vehicle control, and IC50 values are determined from concentration-response curves. This compound is classified as a strong, moderate, or weak inhibitor based on the IC50 value and the [I]/IC50 ratio, where [I] represents the predicted maximal plasma concentration [6].
Purpose: To develop and validate a physiologically based pharmacokinetic (PBPK) model predicting CYP3A4-mediated drug interactions with this compound [6].
Model Development:
DDI Prediction:
Acceptance Criteria: A PBPK model is considered adequately predictive if 89% of AUC ratio predictions and 93% of Cmax ratio predictions fall within the 0.5- to 2-fold range of observed values [6].
Figure 2: PBPK Model Development Workflow for this compound DDI Prediction
Comprehensive medication review is essential before initiating this compound therapy. This should include prescription medications, over-the-counter products, and herbal supplements to identify potential interactions [3]. Particular attention should be paid to medications with narrow therapeutic indices that are CYP3A4 substrates. Baseline assessments should include:
Regular monitoring during this compound treatment is crucial for identifying and managing adverse events and potential interactions. The recommended monitoring schedule includes:
Table 3: this compound Dosage Modifications for Adverse Reactions
| Adverse Reaction | Severity | Dosage Modification |
|---|---|---|
| Diarrhea | Grade 3 or 4 (persisting ≥3 days despite medical therapy) | Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily |
| Hepatotoxicity | Grade 2 (ALT/AST ≥3-5 × ULN) | Withhold until <3 × ULN, then restart at 100 mg twice daily |
| Hepatotoxicity | Grade 3 or 4 (ALT/AST >5 × ULN) | Permanently discontinue |
| Hypophosphatemia | Grade 3 or 4 (persisting ≥3 days despite replacement) | Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily |
| Hypokalemia | Grade 3 or 4 despite maximal replacement | Withhold until resolved to Grade ≤1, then restart at 100 mg twice daily |
For unavoidable interactions with moderate CYP3A4 inhibitors, consider:
When concomitant acid-reducing therapy is necessary:
This compound presents a complex drug interaction profile centered primarily on its metabolism via CYP3A4 and its inhibitory effects on CYP3A4 and CYP2C19. Successful management of these interactions requires systematic pre-treatment assessment, vigilant monitoring during therapy, and prompt intervention when adverse events occur. The experimental protocols outlined provide robust methodologies for evaluating and predicting these interactions in drug development settings. Implementation of these comprehensive management strategies will help optimize the safe and effective use of this compound in patients with desmoid tumors while minimizing the risks associated with drug interactions.
This compound is an oral, selective small-molecule gamma secretase inhibitor approved by the U.S. Food and Drug Administration for the treatment of adults with progressing desmoid tumors who require systemic therapy. Desmoid tumors are rare, locally aggressive tumors of connective tissue that can cause significant pain, functional impairment, and reduced quality of life, despite not being malignant in the traditional sense as they do not metastasize. The DeFi phase 3 clinical trial (NCT03785964) demonstrated this compound's significant efficacy, with objective response rates increasing from 34.3% at year 1 to 45.7% in patients receiving up to four years of treatment, accompanied by sustained improvements in patient-reported outcomes including pain and quality of life measures [1] [2].
The development of robust bioanalytical methods for this compound is essential for pharmaceutical quality control, stability assessment, and ensuring patient safety. As with all pharmaceutical compounds, comprehensive method validation following regulatory guidelines is necessary to establish that the analytical procedures are suitable for their intended use in quantifying the active pharmaceutical ingredient and detecting potential impurities and degradation products. These methods play a critical role in various stages of drug development and commercialization, from formulation studies to routine quality control in manufacturing, and must demonstrate reliability, accuracy, and precision under specified conditions [3].
Chromatographic separation of this compound from its impurities and degradation products relies on reversed-phase chromatography principles, where compounds are distributed between a stationary hydrophobic phase and a mobile polar phase. The separation is based on differences in hydrophobicity, with more hydrophobic compounds having longer retention times. For this compound analysis, both Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and conventional High-Performance Liquid Chromatography (HPLC) methods have been successfully developed and validated, with UPLC-MS offering superior resolution, sensitivity, and faster analysis times [3] [4].
The mass spectrometric detection provides additional selectivity and sensitivity by detecting compounds based on their mass-to-charge ratio (m/z). This hyphenated technique allows for not only quantification of this compound but also identification of unknown impurities and degradation products through their fragmentation patterns. The method's ability to separate this compound from its degradation products under various stress conditions makes it stability-indicating, a critical requirement for assessing drug product shelf life and storage conditions [3].
Bioanalytical method validation for pharmaceutical compounds like this compound must comply with various regulatory guidelines, primarily the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on Validation of Analytical Procedures. While the recent FDA guidance on "Bioanalytical Method Validation for Biomarkers" (January 2025) has generated discussion in the analytical community, it primarily addresses biomarker analysis and directs analysts to consult ICH M10 for bioanalytical method validation, despite its explicit exclusion of biomarkers from its scope. This regulatory landscape underscores the importance of applying context-of-use principles when developing and validating analytical methods [5].
Table 1: Key Regulatory Guidelines Applicable to this compound Method Validation
| Guideline | Focus Area | Key Requirements | Applicability to this compound |
|---|---|---|---|
| ICH Q2(R1) | Analytical Procedure Validation | Specificity, Linearity, Accuracy, Precision, Detection & Quantitation Limits | Primary guideline for validation of assay parameters |
| ICH M10 | Bioanalytical Method Validation | Method validation, Study sample analysis, Chromatography & ligand-binding assays | Reference point despite biomarker exclusion |
| FDA BMV Guidance (2025) | Biomarker Validation | Context-of-use driven approach, Fit-for-purpose | Limited direct application to drug substance analysis |
The UPLC-MS method employs an Acquity UPLC BEH Shield RP-18 column (50 × 1.0 mm, 1.7 μm particle size) maintained at ambient temperature. The detection wavelength is set at 251 nm, with a flow rate of 0.5 mL/min and injection volume of 2 μL. The mobile phase consists of a mixture of acetonitrile and 0.1% triethylamine/formic acid buffer adjusted to pH 2.5 in a ratio of 30:70 (v/v). For mass spectrometric detection, electrospray ionization (ESI) in positive mode is typically employed with appropriate source conditions optimized for this compound detection [3].
For the HPLC method, a SPURSIL C18-EP column (4.6 × 250 mm, 5 μm particle size) is used with a mobile phase comprising 30% trifluoroacetic acid (pH 3.0) and 70% acetonitrile. The flow rate is set at 1.2 mL/min with detection at 338 nm and an injection volume of 10 μL. The Box-Behnken design (BBD) with response surface methodology has been successfully applied to optimize chromatographic conditions, particularly flow rate, buffer pH, and mobile phase composition, to achieve optimal separation efficiency with a composite desirability of 0.9943 [4].
Inject blank matrix (placebo formulation), standard solution, and samples subjected to forced degradation studies. Specificity is demonstrated when there is no interference from blank components at the retention time of this compound, and when the method can adequately separate this compound from its degradation products. Resolution between this compound and the closest eluting degradation product should be not less than 2.0, and the purity of the this compound peak should be confirmed by photodiode array detection or mass spectrometry [3].
Prepare and analyze at least six concentrations of this compound covering the range of 0.25-1.5 μg/mL. Inject each concentration in triplicate and plot the average peak area versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line using the least squares method. The method demonstrates acceptable linearity when the correlation coefficient (r) is not less than 0.999, and the y-intercept is not significantly different from zero [3].
Perform spiked recovery studies at three concentration levels (within the linear range) with at least three replicates per level. Compare the measured concentration to the theoretical concentration to calculate percentage recovery. Acceptance criteria typically require mean recovery of 98-102% with RSD not more than 2.0% [3].
Forced degradation studies are conducted to establish the stability-indicating properties of the method and to understand the degradation pathways of this compound. Prepare samples according to the following conditions, then compare the chromatograms with those from untreated samples to identify degradation products:
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Experimental Procedure | Recommended Exposure | Acceptable Degradation |
|---|---|---|---|
| Acid Hydrolysis | 0.1N and 1N HCl at room temperature or elevated temperature (60°C) | 1-24 hours | 5-20% degradation |
| Alkaline Hydrolysis | 0.1N and 1N NaOH at room temperature or elevated temperature (60°C) | 1-24 hours | 5-20% degradation |
| Oxidative Degradation | 3-30% hydrogen peroxide at room temperature | 1-24 hours | 5-20% degradation |
| Thermal Degradation | Solid drug substance at 105°C | 1-7 days | 5-20% degradation |
| Photolytic Degradation | Exposure to UV (200-400 nm) and visible light | 1.2 million lux hours | 5-20% degradation |
| Reductive Degradation | Specific reducing conditions as appropriate | Variable | 5-20% degradation |
The developed UPLC-MS method for this compound has been comprehensively validated according to ICH guidelines, with all parameters meeting predefined acceptance criteria. The method demonstrated excellent linearity across the concentration range of 0.25-1.5 μg/mL with a correlation coefficient (r²) of 0.999, indicating a strong proportional relationship between concentration and detector response. The precision studies revealed RSD values of less than 2.0% for both repeatability and intermediate precision, confirming the method's robustness and reliability for routine analysis. Accuracy, expressed as percentage recovery, ranged between 98.5% and 101.2% across three concentration levels, well within the acceptable limits of 98-102% [3].
Table 3: Summary of Validation Parameters for this compound UPLC-MS Method
| Validation Parameter | Results | Acceptance Criteria | Methodology |
|---|---|---|---|
| Linearity Range | 0.25-1.5 μg/mL | - | 6 concentration levels |
| Correlation Coefficient (r²) | 0.999 | ≥0.999 | Linear regression |
| Precision (RSD) | <2.0% | ≤2.0% | n=6 replicates |
| Accuracy (% Recovery) | 98.5-101.2% | 98-102% | 3 concentration levels, n=3 each |
| Detection Limit (LOD) | Not specified | Typically 0.01-0.05 μg/mL | Signal-to-noise ratio 3:1 |
| Quantitation Limit (LOQ) | Not specified | Typically 0.05-0.1 μg/mL | Signal-to-noise ratio 10:1 |
| Specificity | No interference | Baseline separation from degradation products | Forced degradation studies |
Forced degradation studies revealed that this compound exhibits distinct degradation profiles under different stress conditions. Alkaline degradation resulted in the least degradation, while acid, peroxide, photolytic, thermal, and reductive conditions produced a variety of degradation products that were effectively separated from the main peak using the developed UPLC-MS method. The relative retention times for this compound and its impurities remained consistent across analyses, and mass spectrometric detection enabled identification of the degradation products based on their mass fragmentation patterns. This comprehensive impurity profiling provides critical insights into the stability behavior of this compound, essential for developing appropriate formulation strategies and establishing shelf life [3].
The following diagram illustrates the experimental workflow for this compound method development and validation:
Figure 1: Experimental workflow for this compound method development and validation
The validation of bioanalytical methods for this compound must adhere to ICH guideline Q2(R1) on Validation of Analytical Procedures, which defines the key validation characteristics required for analytical methods, including specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. The forced degradation studies align with ICH Q1A(R2) stability testing guidelines, which recommend that analytical methods should be stability-indicating and capable of detecting changes in the drug substance quality over time. The successful application of the developed UPLC-MS method for impurity profiling and stability studies demonstrates its compliance with these regulatory standards [3].
The context of use for the analytical method must be clearly defined, as different applications may require different validation approaches. For this compound, the method is intended for quality control of the drug substance, stability studies, and impurity profiling in pharmaceutical dosage forms. This aligns with the recent FDA guidance emphasis on defining the context of use for bioanalytical methods, even though the primary focus of that guidance is on biomarkers rather than drug substances [5].
The FDA Guidance for Industry on Bioanalytical Method Validation for Biomarkers released in January 2025 has sparked significant discussion within the bioanalytical community. While this guidance specifically addresses biomarker validation, it highlights the evolving regulatory landscape and emphasizes the importance of fit-for-purpose validation approaches. The guidance directs analysts to ICH M10 for bioanalytical method validation, despite the fact that ICH M10 explicitly excludes biomarkers from its scope, creating some regulatory ambiguity. For small molecule drugs like this compound, the well-established principles of ICH Q2(R1) remain the primary reference, supplemented by specific recommendations from pharmacopeial methods where applicable [5].
Implementation of the this compound UPLC-MS method in quality control laboratories requires careful consideration of several practical aspects. The system suitability tests should be performed before each analytical run to verify that the resolution, column efficiency, and repeatability of the system are adequate for the intended analysis. Critical parameters to monitor include the retention time of this compound (which should be consistent with a relative standard deviation of not more than 2.0%), tailing factor (not more than 2.0), and theoretical plates (not less than 2000). The solution stability should be established under storage conditions (typically refrigerated at 2-8°C) for at least 24-48 hours to ensure reliable results during routine analysis [3] [4].
For transfer of the method to different laboratories or equipment, a formal method transfer protocol should be established, defining acceptance criteria, responsibilities, and experimental design. The receiving laboratory should demonstrate comparable performance to the developing laboratory through a minimum of six replicate injections at 100% of test concentration, with results meeting the predefined acceptance criteria for accuracy and precision. Any deviations should be thoroughly investigated before implementing the method for routine quality control testing [3].
The robustness of the this compound UPLC-MS method was evaluated by deliberately varying key chromatographic parameters, including flow rate (±0.05 mL/min), mobile phase pH (±0.2 units), column temperature (±2°C), and detection wavelength (±2 nm). Results indicated that the method remains unaffected by small but deliberate variations in these parameters, with all system suitability criteria being met under the modified conditions. However, analysts should be aware of potential issues that may arise during method application:
The following diagram illustrates the degradation pathways of this compound under various stress conditions:
Figure 2: Degradation pathways of this compound under various stress conditions
The developed UPLC-MS method for this compound represents a significant advancement in the analytical profiling of this important therapeutic agent. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent performance characteristics across all key parameters, including specificity, linearity, accuracy, precision, and robustness. Its ability to effectively separate this compound from its degradation products under various stress conditions makes it a truly stability-indicating method suitable for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing [3].
The regulatory compliance of the method, combined with its practical utility in laboratory settings, positions it as a valuable tool for ensuring the quality, safety, and efficacy of this compound drug products. As clinical experience with this compound continues to evolve, with long-term data from the DeFi trial showing increasing response rates and sustained improvements in patient-reported outcomes up to four years of treatment, the importance of robust analytical methods for quality assurance becomes even more critical [1] [2]. The methodologies and protocols described in this document provide a solid foundation for the reliable analysis of this compound throughout its product lifecycle.
Nirogacestat (marketed as Ogsiveo) is an oral, selective, small-molecule gamma-secretase inhibitor (GSI) approved for the treatment of adults with progressing desmoid tumors (DT) who require systemic therapy. It represents the first targeted therapy specifically indicated for this rare and complex disease. [1] The drug's development journey spans from initial investigation for Alzheimer's disease to its current application in oncology, demonstrating how mechanistic understanding can be repurposed across therapeutic areas. [2] [1]
This compound exerts its therapeutic effect by inhibiting the gamma-secretase (GS) enzyme complex, a multisubunit aspartyl protease responsible for the intramembrane cleavage of numerous transmembrane protein substrates. [2] The most biologically relevant substrates for desmoid tumor pathology include Notch receptors and possibly CD44. [2] The cleavage of Notch by gamma-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates transcription of genes involved in cell proliferation, survival, and differentiation. [2] By inhibiting this cleavage, this compound disrupts pro-tumorigenic signaling pathways. Emerging evidence also suggests that gamma-secretase inhibition may downregulate profibrotic traits, including cellular contractility and collagen secretion, via modulation of the JAG1/NOTCH1 axis. [3]
Diagram: this compound Mechanism of Action and Key Interaction Pathways
This compound is indicated specifically for adults with progressing desmoid tumors. [4] Desmoid tumors are rare, locally aggressive, non-metastasizing monoclonal fibroblastic proliferations that can cause significant morbidity, including pain, limited mobility, and organ dysfunction, leading to substantially impaired quality of life. [2] [1]
The approval was based on the pivotal Phase 3 DeFi trial (NCT03785964), a global, randomized, double-blind, placebo-controlled study. [5] [6] [1] The trial demonstrated that this compound provided statistically significant and clinically meaningful improvements. Long-term data with a cutoff in December 2024 confirmed sustained efficacy, with the objective response rate increasing over time and a median best percent reduction in target tumor size of -75.8% for patients completing at least four years of treatment. [5]
Table 1: Key Efficacy Outcomes from the DeFi Phase 3 Clinical Trial
| Efficacy Parameter | This compound Group | Placebo Group | Notes |
|---|---|---|---|
| Progression-Free Survival (PFS) | Median not reached | 15.1 months | 71% risk reduction in progression or death [2] [6] |
| Objective Response Rate (ORR) | 41% (Primary Analysis) [6] | 8% [6] | As per RECIST v1.1 by blinded independent central review |
| ORR (Long-Term, up to 4 years) | 45.7% (including 8 Complete Responses) [5] | - | Responses deepened over time [5] |
| Median Time to Confirmed Response | 5.6 months [6] | 11.1 months [6] | |
| Patient-Reported Outcomes (PROs) | Sustained improvements in pain, symptom burden, physical function, and quality of life [5] [1] | - | Early improvement sustained up to 45 months [5] |
Management of adverse reactions (AR) may require treatment interruption, dose reduction, or permanent discontinuation. The recommended dose reduction level is from 150 mg twice daily to 100 mg twice daily. [6] Specific guidelines for common and serious ARs are provided below.
Table 2: Dose Modification Guidelines for Management of Adverse Reactions
| Adverse Reaction | Severity | Recommended Dosage Modification |
|---|---|---|
| Diarrhea | Grade 3 or 4 (persisting ≥3 days despite maximal medical therapy) | Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6] |
| Hepatotoxicity | Grade 2 (ALT/AST ≥3-5 x ULN) | Withhold until <3 x ULN or baseline, then restart at 100 mg twice daily. [6] |
| Grade 3 or 4 (ALT/AST >5 x ULN) | Permanently discontinue. [6] | |
| Hypophosphatemia | Grade 3 or 4 (persisting ≥3 days despite maximal replacement therapy) | Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6] |
| Hypokalemia | Grade 3 or 4 (despite maximal replacement therapy) | Withhold until resolves to ≤Grade 1/baseline, then restart at 100 mg twice daily. [6] |
| Other ARs | Severe, life-threatening, or persistent intolerable Grade 2 | Withhold until resolves to ≤Grade 1/baseline. Consider restarting at 100 mg twice daily after benefit-risk assessment. Permanently discontinue if severe/life-threatening AR recurs upon rechallenge. [6] |
A major food interaction exists with this compound. Concomitant consumption should be avoided with the following:
These fruits contain compounds that can significantly inhibit the cytochrome P450 enzyme CYP3A4 in the gut. [8] Since this compound is primarily metabolized by CYP3A4, concurrent use can lead to increased systemic exposure and elevated blood levels of the drug, thereby increasing the risk and/or severity of side effects. [8] [7]
This compound has a high potential for pharmacokinetic interactions, with 350 known drug interactions. [8] Key interaction management protocols are outlined below.
Table 3: Management of Common Drug-Drug Interactions
| Interacting Drug Class/Agent | Mechanism of Interaction | Recommended Management Protocol |
|---|
| Strong CYP3A4 Inhibitors (e.g., itraconazole, clarithromycin) | Increased this compound exposure, elevating toxicity risk. | Avoid concomitant use. If short-term use is unavoidable, monitor closely for adverse reactions. [8] | | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) | Decreased this compound exposure, reducing efficacy. | Avoid concomitant use. [4] [6] | | Acid-Reducing Agents | | | | • Proton Pump Inhibitors (e.g., omeprazole) • H2 Receptor Blockers (e.g., famotidine) | Potential reduction in this compound solubility and absorption in the elevated gastric pH environment. | Avoid concomitant use. [7] | | • Antacids (e.g., Maalox, Tums) | | Administer antacids 2 hours before or 2 hours after this compound. [4] [6] |
Prior to initiating therapy, the following assessments are mandatory:
Robust monitoring is essential for the safe administration of this compound. The following protocol should be implemented.
Table 4: Ongoing Monitoring Schedule and Management Strategies
| Parameter | Monitoring Frequency | Management and Intervention Strategies |
|---|---|---|
| Diarrhea | Continuously advise patient to report. | Provide prophylactic antidiarrheal medications (e.g., loperamide). Ensure hydration. Implement dose modification for severe/persistent cases (see Table 2). [4] [6] |
| Hepatotoxicity (ALT/AST) | Regularly; frequency per clinical guidance. | Monitor LFTs. Implement dose modification for elevations (see Table 2). [6] |
| Electrolytes (Phosphate, Potassium) | Regularly; frequency per clinical guidance. | Monitor levels. Provide supplementation as necessary. Implement dose modification for persistent/severe deficiency despite supplementation (see Table 2). [6] |
| Ovarian Function | Monitor for menstrual cycle changes and symptoms of estrogen deficiency (e.g., hot flashes). [6] | Counsel patients on potential for ovarian toxicity and impaired fertility. Effects may be reversible upon discontinuation. [4] [6] |
| Dermatologic Toxicity (Non-melanoma skin cancer) | Routine evaluations during treatment. | Perform regular skin exams. Manage any lesions as clinically indicated. [6] |
| Pregnancy Prevention | Throughout treatment and for 1 week after final dose. | Ensure use of effective contraception in patients of reproductive potential, both male and female. [4] |
This compound represents a landmark advancement in the management of desmoid tumors, offering a targeted therapeutic option with proven efficacy in reducing tumor burden and improving patient quality of life. Successful application in clinical and research settings requires strict adherence to its administration guidelines, vigilant management of significant food and drug interactions, and a proactive monitoring protocol for its characteristic safety profile. The detailed notes and structured protocols provided herein are designed to support researchers and clinicians in optimizing the use of this agent, thereby ensuring both patient safety and therapeutic efficacy.
The quantitative data on the incidence and resolution of ovarian toxicity from the phase 3 DeFi trial are summarized in the table below.
| Parameter | Findings from the DeFi Trial |
|---|---|
| Incidence in FORP | 75% (27/36) with nirogacestat vs. 0% (0/37) with placebo [1] |
| Common Manifestations | Irregular menstruation, perimenopausal symptoms (hot flashes, night sweats), and/or abnormal reproductive hormone levels [1] [2] [3] |
| Overall Resolution Rate | 78% (21/27) of cases resolved [1] |
| Median Toxicity Duration | 19.1 weeks [1] |
| Resolution After Stopping Treatment | 100% (11/11); all patients who discontinued this compound had resolution [1] |
| Resolution On Continued Treatment | 71% (10/14) of patients with ongoing treatment had resolution [1] |
| Proposed Mechanism | Off-target suppression of NOTCH signaling, which is involved in ovarian follicle maturation [4] |
For consistent assessment in clinical trials, a multi-faceted approach is recommended. The workflow for monitoring and managing ovarian toxicity is outlined in the following diagram:
Methodology Details:
Q1: Is the ovarian toxicity caused by this compound permanent? Current evidence suggests it is most often transient. In the DeFi trial, all patients who stopped treatment due to ovarian toxicity or other reasons saw their ovarian function return to normal [1]. A majority of patients also experienced resolution even while continuing the drug [1] [6].
Q2: How should I counsel a premenopausal patient or a study participant about the fertility implications of this toxicity?
Q3: What is the recommended management strategy if a participant develops significant ovarian toxicity?
Hypophosphatemia is a frequent and characteristic adverse reaction to nirogacestat.
Routine monitoring is essential for all patients receiving this compound therapy. The following table outlines the standard monitoring protocol based on manufacturer recommendations and clinical guidelines [3] [4] [5].
| Monitoring Aspect | Recommended Action |
|---|---|
| Frequency | Monitor phosphate levels regularly during treatment [3] [5]. |
| Dosage Modification | Modify this compound dosage based on severity and persistence of low phosphate levels [3] [4]. |
| Supplementation | Administer phosphate supplements as necessary [3] [5]. |
For researchers designing clinical trials or managing patients on this compound, adherence to a predefined management protocol is critical. The following workflow, based on the official prescribing information, provides a clear pathway for addressing hypophosphatemia [3] [4].
For scientists and drug development professionals, here are the critical FAQs and experimental insights.
Q1: What is the proposed mechanism behind this compound-induced hypophosphatemia? While not definitively proven, current evidence points toward renal phosphate wasting [1]. Research suggests investigating the role of FGF-23, a phosphaturic hormone. It is hypothesized that this compound may increase FGF-23 activity, which in turn suppresses renal phosphate reabsorption by downregulating sodium-phosphate cotransporters (e.g., NaPi-2a) in the kidney, leading to excessive phosphate loss in the urine [1].
Q2: What are the key clinical parameters to track in a study? Beyond serum phosphate levels, your experimental protocols should include monitoring of:
Q3: How should phosphate supplementation be managed in a clinical trial protocol? The prescribing information recommends maximal replacement therapy before implementing a dose reduction [3] [4]. The specific agents, dosing regimens, and schedules for phosphate and potassium supplementation should be detailed in the study protocol. The management goal is to maintain electrolyte levels within a safe range, allowing patients to continue the antineoplastic treatment for as long as clinically beneficial.
The table below summarizes the key GI adverse event data from the pivotal Phase 3 DeFi trial [1] [2] [3]:
| Adverse Event | Incidence in Clinical Trial | Time to Onset (Median) | Severity (Grade 3) |
|---|---|---|---|
| Diarrhea | 84% of patients [1] [2] [3] | 9 days (Range: 2 - 434 days) [1] [3] | 16% of patients [1] [2] [3] |
| Nausea | 54% of patients [3] | Not Specified | Not Specified |
| Abdominal Pain | 22% of patients [3] | Not Specified | Not Specified |
| Stomatitis | 39% of patients [3] | Not Specified | Not Specified |
Based on the official prescribing information and clinical trial design, the following protocols are recommended for managing GI toxicity [1] [2].
Adhere to the following protocol for diarrhea that persists despite maximal medical therapy [1] [2]:
The GI side effects are likely mechanism-based. This compound is a gamma-secretase inhibitor that blocks proteolytic activation of the Notch receptor [5] [6]. The Notch signaling pathway plays a critical role in cell fate determination, proliferation, and differentiation within the gastrointestinal crypt epithelium [5]. Inhibition of Notch signaling can disrupt the normal homeostasis and regenerative capacity of the gut lining, leading to the observed diarrheal phenotype. This mechanism is consistent with GI toxicity seen with other gamma-secretase inhibitors [5].
The table below summarizes the key hepatotoxicity findings from the phase 3 DeFi trial and the recommended monitoring protocol [1] [2] [3].
| Aspect | Details |
|---|---|
| Incidence (ALT/AST Elevations) | ~30-33% of patients in clinical trials [1] [2] [4] |
| Grade 3+ Severity | ALT: 6%; AST: 2.9% (Grade 3 defined as >5x ULN) [1] [2] |
| Monitoring Frequency | Monitor liver function tests (LFTs) regularly during treatment [1] [2] [4] |
| Key Tests | ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) [1] [2] |
The established dosage modification protocol for managing hepatotoxicity is outlined below [4].
| Hepatotoxicity Severity | Dosage Modification |
|---|
| Grade 2 (ALT/AST ≥3-5 x ULN) | Withhold nirogacestat until resolution to <3 x ULN or baseline. Restart at 100 mg twice daily. | | Grade 3 or 4 (ALT/AST >5 x ULN) | Permanently discontinue this compound. |
Understanding this compound's mechanism provides context for its safety profile. The diagram below illustrates the signaling pathways it inhibits.
This compound is an oral, selective gamma secretase inhibitor [1] [5]. The gamma secretase enzyme cleaves multiple transmembrane proteins, including the Notch receptor. Dysregulated Notch signaling is implicated in the growth of desmoid tumors and other cancers [1] [5]. By inhibiting gamma secretase, this compound blocks Notch activation, thereby slowing tumor growth [6].
This mechanism is also relevant in multiple myeloma, where gamma secretase cleaves B-cell Maturation Antigen (BCMA) from the surface of myeloma cells. This compound preserves membrane-bound BCMA, potentially enhancing the activity of BCMA-directed therapies [1].
Long-term data from the DeFi trial shows that the frequency and severity of most adverse events, including liver enzyme elevations, decreased after the first year of treatment. This suggests that the risk of new hepatotoxicity events emerging with prolonged therapy is low, supporting its use for sustained treatment [3].
The manufacturer's prescribing information does not specify increased risk for patients with pre-existing hepatic impairment. However, general drug development literature highlights that older patients may be more susceptible to drug-induced liver injury (DILI) due to polypharmacy and age-related declines in physiological function [7]. It is prudent to exercise heightened vigilance in such populations.
This compound has important drug-drug interactions [1] [6] [2]:
The following table summarizes the management strategies for common TEAEs and the corresponding dose modification protocol as guided by the prescribing information [1].
| Adverse Event | Recommended Management Strategies | Dose Modification |
|---|---|---|
| Diarrhea | Manage with antidiarrheal medications (e.g., loperamide) [1]. | • Grade 3 or higher: Withhold dose until recovery to ≤ Grade 1, then resume at a reduced dose [1]. |
| Ovarian Toxicity | Monitor for menstrual irregularity, symptoms of estrogen deficiency (hot flashes, night sweats) [1]. Inform patients of potential risk to fertility before treatment [1]. | Not specified in available data. Management may involve clinical monitoring and consultation. |
| Hypophosphatemia | Monitor phosphate levels regularly; provide phosphate supplements as necessary [1] [2]. | • Grade 3 (>2.0 - 4.0 mg/dL): Withhold dose until recovery to ≤ Grade 1, then resume at a reduced dose [1]. |
| Hepatotoxicity | Monitor liver function tests (ALT/AST) regularly [1]. | • Grade 3 (ALT/AST >5.0 - 20.0 x ULN): Withhold dose until recovery to baseline grade, then resume at a reduced dose [1]. |
| Non-Melanoma Skin Cancer | Perform dermatologic evaluations before initiation and routinely during treatment [1]. | No dose modification specified. All reported cases were successfully excised without requiring treatment discontinuation [3]. |
| Rash / Skin Disorders | Supportive care; most events were low grade [2]. | Not specified in available data. |
Long-term follow-up data from the Phase 3 DeFi trial provides critical context for the frequency and evolution of TEAEs over time [4] [3] [1]. The safety population for these analyses included 69 patients with a median exposure duration of 33.6 months [4] [3].
Understanding the drug's mechanism is key for researchers. The following diagram illustrates how nirogacestat, a gamma-secretase (GS) inhibitor, targets the Notch signaling pathway to achieve its therapeutic effect in desmoid tumors [5] [2].
The clinical development and safety management workflow is summarized below:
The long-term data from the DeFi trial confirms that with proactive monitoring and management, the safety profile of this compound is consistent and manageable, supporting its continued use in eligible patients [4] [3].
The table below summarizes key pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) regarding nirogacestat and photopsia [1].
| Parameter | Finding |
|---|---|
| Reporting Odds Ratio (ROR) | 91.19 |
| 95% Confidence Interval (CI) | 54.41 - 152.83 |
| Signal Strength | High (ROR lower bound > 2) |
| Overall AE Profile | Majority (89.78%) non-serious; most common: diarrhea, nausea, fatigue [1]. |
The underlying mechanism of this compound-associated photopsia is not yet fully characterized. However, the diagram below illustrates a hypothesis based on established principles of drug-induced photosensitivity and the drug's properties [2] [3].
Mechanism Hypothesis: The proposed mechanism for this compound-associated photopsia is phototoxicity [2]. This compound's chemical structure allows it to absorb ultraviolet and visible light (290-700 nm), becoming photoexcited. This excited-state molecule can then transfer energy to cellular components, generating reactive oxygen species (ROS) that cause damage to light-exposed tissues like the retinal pigment epithelium, manifesting as photopsia [2].
Experimental Assessment Protocol:
For patients undergoing this compound treatment, the following clinical management strategy is recommended.
Proactive Monitoring and Counseling:
The phase 3 DeFi trial demonstrated that with long-term use of Nirogacestat (median exposure of 33.6 months), the frequency and severity of most Treatment-Emergent Adverse Events (TEAEs) decreased after the first year of treatment. Discontinuations due to TEAEs were infrequent, with only four additional patients discontinuing treatment between years 2 and 4 of the study [1] [2].
The table below summarizes the key TEAEs and their management strategies based on the trial findings.
| Adverse Event | Incidence & Temporal Pattern | Management & Monitoring Recommendations |
|---|---|---|
| Gastrointestinal (Diarrhea, Nausea) | Most frequent in Year 1 (Diarrhea: 48%; Nausea: 45%); incidence and severity declined substantially over time [2]. | Provide standard supportive care (e.g., anti-diarrheals, anti-emetics). Most events are manageable and do not require treatment discontinuation. |
| Ovarian Toxicity | Common in Year 1 (38%); may recur in a small number of patients after initial resolution [2]. | Monitor reproductive hormone levels (e.g., AMH, estradiol, FSH) and for symptoms of ovarian dysfunction at baseline and periodically during treatment. |
| Skin Toxicity (Non-Melanoma Skin Cancer - NMSC) | 5 cases reported over the entire study period (Squamous Cell Carcinoma & Basal Cell Carcinoma) [2]. | Conduct dermatologic evaluations prior to initiation and periodically during treatment. All reported cases were successfully excised. |
| Metabolic (Hypophosphatemia) | Frequent in Year 1 (29%); decreased over time [2]. | Monitor serum phosphate levels periodically. Manage with phosphate supplementation as needed. |
| Other Common TEAEs (Fatigue, Headache) | Frequent in Year 1 (Fatigue: 32%; Headache: 23%); decreased over time [2]. | Provide symptomatic management. These events are typically grade 1/2 in severity. |
The following diagram outlines a recommended safety monitoring protocol derived from the DeFi trial, providing a visual workflow for managing patients on long-term this compound therapy.
Q1: How does the safety profile of this compound change over extended treatment periods? The incidence and severity of most TEAEs are highest during the first year of treatment and decline substantially thereafter. The long-term data shows that the safety profile remains consistent with the primary analysis, with no new safety signals identified with extended exposure. This supports the manageability of the drug's safety profile for chronic administration [1] [2].
Q2: What is the recommended management strategy for gastrointestinal adverse events? Diarrhea and nausea are common but typically grade 1/2 in severity. The recommended approach is proactive and symptomatic management with standard anti-diarrheal and anti-emetic medications. These events rarely lead to treatment discontinuation [2].
Q3: What specific monitoring is required for ovarian toxicity? It is critical to monitor markers of ovarian function at baseline and periodically during treatment. This includes Anti-Müllerian Hormone (AMH), estradiol, and follicle-stimulating hormone (FSH). Be aware that while events may resolve, there is a potential for recurrence, necessitating ongoing monitoring even after an initial event [2].
Q4: How should the risk of non-melanoma skin cancer (NMSC) be managed? Prior to treatment initiation, conduct a thorough dermatologic evaluation. This should be repeated periodically throughout the treatment course. Identified risk factors include prior radiation exposure, White race, older age, and a history of significant sun exposure. All NMSC cases in the DeFi trial were successfully managed with local excision without requiring discontinuation of this compound [2].
This diagram illustrates the proposed mechanism of action of this compound as a gamma-secretase inhibitor, which inhibits the NOTCH signaling pathway, a key driver in desmoid tumor growth [3] [4].
| Outcome Measure | Nirogacestat | Placebo | Statistical Significance |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | Not Reached [1] [2] | 15.1 months [3] [4] | HR: 0.29 (95% CI 0.15-0.55); p < 0.001 [3] [4] |
| Objective Response Rate (ORR) | 41% (Primary) [3] [4] 45.7% (Long-term, up to 4 yrs) [1] [2] | 8% [3] [4] | p < 0.001 [3] [4] | | Complete Response (CR) Rate | 7% (Primary) [3] 11.4% (Long-term) [2] | 0% [3] | Information not provided in search results | | Median Time to Response | 5.6 months [3] [4] | 11.1 months [3] [4] | Information not provided in search results |
| Common Adverse Events (Any Grade) | This compound (%) | Placebo (%) |
|---|---|---|
| Diarrhea | 84 [3] [4] | 35 [3] [4] |
| Nausea | 54 [3] [4] | 39 [3] [4] |
| Fatigue | 51 [3] [4] | 36 [3] [4] |
| Hypophosphatemia | 42 [3] | 7 [3] |
| Maculopapular Rash | 32 [3] | 6 [3] |
The following details the design of the DeFi trial, a pivotal global, double-blind, placebo-controlled phase 3 study [3] [4] [2].
The diagram below illustrates the patient journey and key design elements of the DeFi trial.
| Efficacy Parameter | Results at 1 Year | Results at 4 Years | Additional Details |
|---|---|---|---|
| Objective Response Rate (ORR) | 34.3% (24/70 patients) [1] | 45.7% (32/70 patients) [1] [2] [3] | Includes Partial Responses (PRs): 34.3% (24/70) and Complete Responses (CRs): 11.4% (8/70) [1] [4]. |
| Best Target Tumor Size Reduction | Median -32.3% [5] [4] | Median -75.8% (in patients completing ≥4 years) [5] [4] | Tumor size reduction was continuous over the treatment period [5]. |
| Progression-Free Survival (PFS) | Not Reached (Median PFS) [1] | Not Reached (Median PFS) [1] [3] | Hazard Ratio (HR): 0.29 vs. placebo (95% CI, 0.15-0.55) [6]. No new progression/death events occurred after 2 years of treatment [1] [2]. |
The long-term data was generated through a rigorous clinical trial design. Understanding the methodology is crucial for interpreting the results.
This compound is an oral, selective, small molecule gamma-secretase inhibitor (GSI) [7] [8] [5]. Its activity in desmoid tumors is linked to the inhibition of the NOTCH signaling pathway. The following diagram illustrates this core mechanism.
The diagram shows that this compound inhibits the gamma secretase enzyme, which prevents the cleavage and release of the Notch Intracellular Domain (NICD). This, in turn, disrupts the activation of downstream genes involved in cell proliferation and survival, thereby controlling desmoid tumor growth [8].
The long-term safety analysis indicates that the safety profile of this compound was consistent with the primary analysis and manageable over time [3] [5].
For researchers and drug development professionals, these 4-year data from the DeFi trial provide strong evidence that long-term, continuous this compound treatment offers sustained and deepening efficacy with a stable and manageable safety profile. This supports its role as a viable long-term therapeutic strategy for patients with progressing desmoid tumors.
Several studies are ongoing to further investigate this compound, including a phase 4 study (NCT07176689) focusing on its effects on ovarian function in premenopausal women and a phase 2 study (NCT05879146) evaluating its safety and efficacy in a broader patient population [2].
| Feature | Nirogacestat (Ogsiveo) | Sorafenib (Nexavar) |
|---|---|---|
| Drug Class | Gamma secretase inhibitor (GSI) [1] [2] | Tyrosine kinase inhibitor (TKI) [3] |
| Regulatory Status | FDA-approved for desmoid tumors (Nov 2023) [4] [5] | Used off-label; approved for other cancers (kidney, liver, thyroid) [6] [3] |
| Pivotal Trial | Phase 3 DeFi trial (NCT03785964) [4] [7] | Phase 3 Alliance A091105 trial (NCT02066181) [7] |
| Progression-Free Survival (PFS) Hazard Ratio (HR) | HR: 0.29 (95% CI: 0.15-0.55); 71% reduction in risk of progression/death [4] [7] | HR: 0.13 (95% CI: 0.05-0.31); 87% reduction in risk of progression/death [7] |
| Objective Response Rate (ORR) | 41% (up to 45.7% with long-term treatment) [8] [4] | 33% [9] [6] |
| Placebo Response | 8% ORR [4] | 20% ORR [6] [7] |
| Common Adverse Events (AEs) | Diarrhea, rash, nausea, fatigue, stomatitis [5] | Diarrhea, rash, hypertension, hand-foot skin reaction, fatigue [7] |
| Key Unique Toxicities | Ovarian dysfunction (75% in premenopausal women; often reversible upon discontinuation), non-melanoma skin cancer, electrolyte abnormalities [9] [4] [5] | Skin toxicity, hypertension [7] |
The two drugs work through entirely different biological pathways, which underpins their distinct efficacy and safety profiles.
This compound is a selective gamma secretase (GS) inhibitor. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch. Inhibiting GS prevents the proteolytic release of the Notch intracellular domain (NICD), which subsequently cannot translocate to the nucleus to activate target genes involved in cell proliferation and survival [1]. The relevance to desmoid tumors is linked to the crosstalk between the Notch and Wnt signaling pathways [1].
Sorafenib is a multi-kinase inhibitor that blocks several tyrosine kinase proteins [3]. It is believed to work against desmoid tumors primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which disrupts tumor angiogenesis, effectively "starving" the tumor of blood supply [6] [10]. It may also target other pathways involved in tumor cell proliferation.
Trial Design and Cross-Trial Comparisons: A direct, head-to-head comparison between the two drugs does not exist [2]. The DeFi trial for this compound required RECIST progression for enrollment, while the sorafenib trial included symptomatic patients or those with minor progression, potentially enrolling patients at different disease stages [9] [7]. The higher placebo response rate in the sorafenib trial (20% vs. 8%) highlights the unpredictable nature of desmoid tumors and the challenge of comparing outcomes across trials [6] [7].
Toxicity Profile is a Critical Differentiator: The choice of therapy may heavily depend on patient-specific factors due to the distinct toxicity profiles. This compound's ovarian toxicity is a significant consideration for managing premenopausal women, though data suggests it is often reversible [9] [7]. Conversely, sorafenib's toxicities (e.g., rash, hand-foot syndrome) are more familiar to oncologists but can impact quality of life and require management [9] [7].
The Evolving Treatment Landscape: this compound has established a new standard as the first FDA-approved therapy. However, research is actively exploring its optimal use, including combination strategies (e.g., with cryoablation) [8] [6] and other investigational agents like the GSI AL102 and the beta-catenin inhibitor tegavivint [6] [1] [3].
The table below consolidates the key efficacy findings for nirogacestat from the Phase 3 DeFi trial.
| Metric | This compound Arm | Placebo Arm | Statistical Significance |
|---|---|---|---|
| ORR (Primary Analysis) [1] [2] | 41% (95% CI: 29.8, 53.8) | 8% (95% CI: 3.1, 17.3) | p < 0.001 |
| Complete Response (CR) Rate [1] [3] | 7% | 0% | - |
| ORR with Long-Term Treatment (4 years) [4] | 45.7% | - | - |
| Complete Response with Long-Term Treatment (4 years) [4] | 11.4% (8 patients) | - | - |
| Median Time to First Response [3] | 5.6 months | 11.1 months | - |
The long-term data shows that responses to this compound deepen over time, with the ORR increasing from 41% in the initial analysis to 45.7% after four years of treatment, and the number of complete responses also rising [4].
The ORR data was generated and validated through a rigorous clinical trial design.
This compound is an oral, selective gamma-secretase inhibitor. The following diagram illustrates its mechanism of action in desmoid tumors, which involves the inhibition of the Notch signaling pathway.
As shown above, this compound binds to and inhibits the gamma-secretase enzyme. This inhibition prevents the cleavage and subsequent release of the Notch Intracellular Domain (NICD), a signaling molecule that would otherwise travel to the cell nucleus to drive the expression of genes promoting tumor cell survival and proliferation [3] [5]. By blocking this signal, this compound helps slow or stop the growth of desmoid tumors.
| Metric | Nirogacestat Performance | Placebo Group | Statistical Significance |
|---|---|---|---|
| PFS (Primary Endpoint) | Median PFS not reached in long-term analysis [1] [2] | Median PFS ~15 months [2] | HR, 0.29 (95% CI, 0.15-0.55); P < .001 [3] |
| Objective Response Rate (ORR) | 41% (primary analysis) [3]; 45.7% (long-term, up to 4 years) [1] [2] | 8% [3] | P < .001 [3] |
| Complete Response (CR) Rate | 7% (primary analysis) [3]; 11.4% (long-term) [2] | 0% [3] | Not reported |
| Tumor Size Reduction | Further reduction in most patients with long-term treatment [1] [2] | Not applicable | Not reported |
The hazard ratio (HR) of 0.29 indicates that this compound reduced the risk of disease progression or death by 71% compared to placebo [4] [2] [3].
The data supporting the PFS analysis comes from the pivotal phase 3 DeFi trial (NCT03785964), a randomized, double-blind, placebo-controlled study [3] [5].
The trial design ensured robust and reliable data collection. The following diagram illustrates the workflow of the DeFi trial:
This compound is an oral, selective gamma secretase (GS) inhibitor [5]. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch receptors. Inhibition of Notch signaling impacts the Wnt pathway, and this crosstalk between Notch and Wnt is implicated in desmoid tumor pathogenesis [4].
The diagram below illustrates the proposed mechanism of action of this compound in desmoid tumors:
The following tables summarize the key PRO and QoL findings from the DeFi trial, which utilized validated, desmoid tumor-specific instruments [1] [2].
Table 1: Summary of Patient-Reported Outcome Measures in the DeFi Trial
| Instrument/Aspect Measured | Description & Significance |
|---|---|
| GODDESS | The GOunder/Desmoid Tumor Research Foundation DEsmoid Symptom Scale. A validated, DT-specific tool for measuring symptom burden [2]. |
| Pain (NRS) | An 11-point Numerical Rating Scale (NRS) for pain intensity. |
| Physical Functioning | Assessed the impact of DT on a patient's ability to perform daily physical activities. |
| Role Functioning | Measured how DT affects a patient's ability to fulfill their usual life roles. |
| Overall Quality of Life | A global assessment of the patient's perceived well-being and life quality. |
Table 2: Key PRO Results from the DeFi Trial
| Outcome Measure | Results with Nirogacestat |
|---|---|
| DT-Specific Symptom Burden | Demonstrated a statistically significant and clinically meaningful improvement [1]. |
| Pain | Showed a significant reduction in pain levels compared to placebo [1]. |
| Physical Functioning | Showed significant improvement [1]. |
| Role Functioning | Showed significant improvement [1]. |
| Overall Quality of Life | Showed a statistically significant and clinically meaningful improvement [1]. |
The data presented above were generated through a rigorous clinical trial protocol.
This compound is an oral, selective gamma secretase inhibitor. The diagram below illustrates its mechanism of action in desmoid tumors, which involves the Notch signaling pathway [2].
Diagram: this compound's Mechanism of Action via Gamma Secretase Inhibition.
The table below summarizes the key adverse events associated with Nirogacestat based on a recent study of the FDA Adverse Event Reporting System (FAERS) database. The data covers reports from the fourth quarter of 2023 to the fourth quarter of 2024 [1] [2].
| Adverse Event (Preferred Term) | Reporting Odds Ratio (ROR) (95% CI) | Signal Strength & Comments |
|---|---|---|
| Diarrhea | 10.58 (9.22 - 12.13) | Most frequently reported AE [1] [2]. |
| Nausea | 6.00 (5.06 - 7.12) | Common AE [1] [2]. |
| Fatigue | 3.77 (3.11 - 4.58) | Common AE [1] [2]. |
| Ovarian Dysfunction | 963.62 (306.61 - 3028.55) | High-strength signal; noted as a significant risk [1] [2]. |
| Ovarian Failure | 254.92 (101.73 - 638.79) | High-strength signal [1] [2]. |
| Decreased Blood Phosphorus | 107.66 (64.14 - 180.70) | High-strength signal [1] [2]. |
| Photopsia | 91.19 (54.41 - 152.83) | Potential newly identified AE [1] [2]. |
| Haematuria | Information missing | Potential newly identified AE [2]. |
The same study, which included 588 patients, classified 89.78% of all AEs as non-serious. However, it highlighted that the risk ratios for alopecia, dermatitis acneiform, and ovarian toxicity were significantly higher in the this compound group compared to a placebo group [1] [2].
The methodology for analyzing the FAERS database follows a standardized pharmacovigilance workflow designed to detect safety signals. Here is a detailed breakdown of the process:
Data Extraction and Pre-processing: Researchers extract raw data from the publicly available FAERS database for a specific period. This data consists of several tables containing demographic, drug, adverse event, and outcome information. A critical pre-processing step involves removing duplicate reports based on FDA recommendations, typically by selecting the most recent case report for each unique CASEID [3] [4]. Drug names are standardized to generic names, and adverse events are coded using the international Medical Dictionary for Regulatory Activities (MedDRA) terminology [3].
Statistical Analysis and Signal Detection: The core analysis employs disproportionality analysis to identify AEs reported disproportionately often with a specific drug compared to all other drugs in the database. This is typically done by calculating metrics from a 2x2 contingency table [3] [5]. The most common algorithms and their signal thresholds are:
The following diagram illustrates the theorized biological pathway through which this compound exerts its therapeutic and adverse effects, based on its mechanism of action.
| Adverse Event | Incidence (Grade 1-2) | Incidence (Grade 3-4) | Characteristics & Management |
|---|---|---|---|
| Diarrhea [1] [2] | 84% (Most frequent) [3] | Less frequent (Grade 3: 16%) [4] | Most common AE; manageable with antidiarrheals; may require dose modification [2]. |
| Nausea [1] [2] | 54% [3] | Not Specified | Generally low grade [3]. |
| Fatigue [1] [2] | 51% [3] | Not Specified | - |
| Ovarian Toxicity [3] [2] | 38% (of female patients) [1] | Not Specified | Includes amenorrhea, premature menopause; mostly reversible (74% resolution rate) [3] [2]. |
| Rash [2] | Common [2] | Not Specified | - |
| Hypophosphatemia [4] [2] | 29% [1] | 47% (Grade 3) in a Phase II study [4] | Considered a class effect of GSIs; requires monitoring and supplementation [4] [2]. |
| Stomatitis [2] | Common [2] | Not Specified | - |
| Headache [2] | 23% [1] | Not Specified | - |
| Non-Melanoma Skin Cancer [1] [2] | - | 5 cases reported over 4 years (BCC, SCC) [1] | Requires pretreatment and periodic dermatologic evaluation [2]. |
| Hepatotoxicity [2] | - | Grade 3-4 (Led to dosage modifications) [2] | Presents as elevated ALT/AST; requires regular monitoring [2]. |
The safety data for this compound is primarily derived from the Phase 3 DeFi trial (NCT03785964), a global, multicenter, randomized, double-blind, placebo-controlled study [3] [5] [1].
The following diagram illustrates the mechanism of action of Gamma-Secretase Inhibitors like this compound, which is key to understanding both their efficacy and their on-target toxicities.
While a direct, data-driven safety comparison is not available from the search results, here is a qualitative overview of the GSI landscape in desmoid tumors:
The quantitative data is derived from the global, randomized, double-blind, placebo-controlled Phase 3 DeFi trial (NCT03785964) [1] [2].
This compound is an oral, selective gamma secretase inhibitor. Its activity in desmoid tumors is linked to the inhibition of the Notch signaling pathway, which is implicated in tumor cell proliferation and survival [4] [5].
The diagram below illustrates the proposed mechanism of action of this compound in desmoid tumors.
For context, the table below compares the efficacy of this compound with sorafenib, another systemic therapy used for desmoid tumors.
| Therapy | Trial (Phase) | ORR (Drug vs Placebo) | PFS (Hazard Ratio) |
|---|---|---|---|
| This compound | DeFi (Phase 3) | 41% vs 8% [2] | 0.29 (71% risk reduction) [2] |
| Sorafenib | Alliance A091105 (Phase 3) | 33% vs 20% [6] | 0.13 (87% risk reduction) [6] |
| Duration of Treatment | Objective Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Key Progression-Free Survival (PFS) Data |
|---|---|---|---|---|
| Up to 1 year | 34.3% | Data not specified in search results | Data not specified in search results | |
| Up to 2 years | 41.4% | Data not specified in search results | Data not specified in search results | |
| Up to 3 years | 44.3% | Data not specified in search results | Data not specified in search results | |
| Up to 4 years | 45.7% | 11.4% | 34.3% | Median PFS not reached; no progression or death events after 2 years of treatment [1]. |
| Overall (Up to ~5 years) | 45.7% (32/70 patients) | 11.4% (8 CRs) | 34.3% (24 PRs) | Hazard Ratio (HR) vs. placebo: 0.29 (95% CI, 0.15-0.55), representing a 71% reduction in risk of progression/death [2] [3]. |
For context, here is the methodology of the key study that generated the long-term data.
Long-term data indicates that the safety profile of this compound is consistent over time and manageable [1] [5].
This compound is an oral, selective gamma-secretase inhibitor. Its activity in desmoid tumors is linked to the inhibition of the Notch signaling pathway. Furthermore, emerging evidence suggests a crucial crosstalk between the Notch and Wnt signaling pathways. As gamma-secretase is involved in the cleavage of multiple transmembrane proteins, its inhibition by this compound may simultaneously disrupt both pathways, which are often implicated in the pathogenesis of desmoid tumors [3]. The following diagram illustrates this proposed mechanism.
These characteristics make it a valuable systemic treatment option for the long-term management of progressing desmoid tumors.